2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone
Description
BenchChem offers high-quality 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-17-11-15(20)5-6-16(17)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHKUIFUYYLTFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642650 | |
| Record name | (2-Chloro-4-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-47-3 | |
| Record name | (2-Chloro-4-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Chloro-4-fluoro-4'-morpholinomethyl Benzophenone
A Privileged Scaffold for Kinase Inhibitor Design[1]
CAS: 898770-47-3 Formula: C₁₈H₁₇ClFNO₂ Molecular Weight: 333.79 g/mol
Executive Summary: The Dual-Function Scaffold
In the landscape of medicinal chemistry, 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone (hereafter referred to as CFMB ) represents a high-value "privileged structure." It is not merely an intermediate but a strategic scaffold designed to solve two perennial challenges in drug discovery: target engagement and physicochemical solubility .
Its architecture features two distinct functional domains:
-
The Electrophilic Warhead (Ring A): The 2-chloro-4-fluorophenyl ring is electronically tuned for Nucleophilic Aromatic Substitution (S_NAr) . The ortho-chlorine atom induces a steric twist that disrupts planarity—a critical feature for improving selectivity in kinase binding pockets (e.g., p38 MAPK).
-
The Solubilizing Tail (Ring B): The 4'-morpholinomethyl group acts as a polar handle, significantly improving the logD and metabolic stability of the final drug candidate compared to bare aryl rings.
This guide provides a rigorous technical analysis of CFMB, focusing on its synthesis, reactivity profile, and application in synthesizing tri-substituted benzophenone libraries.
Synthetic Architecture & Production
While CFMB can be synthesized via direct Friedel-Crafts acylation, the presence of the basic morpholine nitrogen often poisons Lewis acid catalysts (e.g., AlCl₃). Therefore, the Late-Stage Amination Protocol is the industry-standard method for high-yield production.
2.1 The Robust Synthetic Route
The synthesis proceeds via a benzyl chloride precursor, allowing for the introduction of the morpholine moiety under mild conditions.
Step 1: Friedel-Crafts Acylation
-
Reagents: 1-Chloro-3-fluorobenzene + 4-(Chloromethyl)benzoyl chloride.
-
Catalyst: Aluminum Chloride (AlCl₃).[1]
-
Conditions: 0°C to RT in Dichloromethane (DCM).
-
Mechanism: The 2-chloro substituent on the fluorobenzene directs the acylation to the para position relative to the fluorine (due to steric hindrance at the ortho position between Cl and F), yielding (2-chloro-4-fluorophenyl)(4-(chloromethyl)phenyl)methanone.
Step 2: Nucleophilic Substitution (S_N2)
-
Reagents: Intermediate from Step 1 + Morpholine (excess).
-
Solvent: Acetonitrile (ACN) or THF.
-
Base: Potassium Carbonate (K₂CO₃) or DIPEA (to scavenge HCl).
-
Key Insight: This step avoids the formation of aluminum-nitrogen complexes that plague direct acylation routes.
Figure 1: The Late-Stage Amination Route avoids Lewis Acid deactivation, ensuring high yields of CFMB.
Reactivity Profile: The Fluorine Switch
The core utility of CFMB lies in the 4-fluoro substituent . In typical aromatics, fluorine is unreactive. However, in CFMB, the fluorine is activated by two factors:
-
The Carbonyl Group: A strong electron-withdrawing group (EWG) at the para position stabilizes the Meisenheimer complex intermediate.
-
The 2-Chloro Substituent: While primarily for steric shaping, its inductive effect (-I) further lowers the electron density of the ring, accelerating S_NAr reactions.
3.1 S_NAr Displacement Protocol
Researchers utilize this "switch" to introduce diverse amines (primary or secondary) to create libraries of kinase inhibitors.
Standard Protocol:
-
Dissolution: Dissolve CFMB (1.0 eq) in anhydrous DMSO or NMP.
-
Nucleophile Addition: Add the amine (R-NH₂, 1.2 eq).
-
Base: Add K₂CO₃ (2.0 eq) or Cs₂CO₃ (for sluggish amines).
-
Heat: React at 80–120°C for 4–12 hours.
-
Monitoring: Reaction completion is indicated by the disappearance of the Fluorine signal in ¹⁹F NMR (approx. -105 ppm).
Structural Insight: The 2-chloro group remains intact during this process because Fluorine is a superior leaving group in S_NAr reactions due to the high electronegativity stabilizing the transition state, despite the C-F bond strength.
Figure 2: The S_NAr mechanism allows for rapid diversification of the scaffold using the 4-fluoro "handle."
Physicochemical Properties & Handling[3][4]
| Property | Value / Description | Impact on Research |
| Appearance | Off-white to pale yellow solid | Color indicates purity; dark yellow suggests oxidation. |
| Solubility | DCM, DMSO, Methanol | Morpholine tail enables solubility in polar organic solvents. |
| pKa (Calc) | ~7.8 (Morpholine nitrogen) | Allows for salt formation (HCl, mesylate) to improve aqueous solubility. |
| LogP | ~3.2 | Lipophilic enough for cell permeability; morpholine prevents it from being too greasy. |
| Stability | Light Sensitive | Benzophenones can form ketyl radicals under UV; store in amber vials. |
Critical Handling Note: When performing extractions, the pH must be monitored.
-
Acidic pH (< 5): The morpholine protonates, driving the molecule into the aqueous layer.
-
Basic pH (> 9): The molecule exists as the free base, extracting into the organic layer (DCM/Ethyl Acetate).
-
Protocol Tip: For purification, wash the organic layer with saturated NaHCO₃, not strong acid, to avoid losing the product to the aqueous waste.
Applications in Drug Discovery
CFMB is structurally homologous to intermediates used in the synthesis of p38 MAP Kinase inhibitors (e.g., Skepinone analogs) and Hedgehog pathway antagonists .
-
Kinase Selectivity: The "propeller" shape induced by the 2-chloro group prevents the molecule from binding to flat ATP pockets (like CDK2), thereby enhancing selectivity for kinases with a "gatekeeper" pocket that accommodates non-planar inhibitors.
-
Fragment-Based Design: The molecule serves as a high-molecular-weight fragment. The morpholine acts as a solvent-exposed tail, while the benzophenone core engages the hinge region of the kinase.
References
-
Inn, K.-S., & Kim, N.-J. (2015).[2] Benzophenone: a ubiquitous scaffold in medicinal chemistry. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors.[2][3] Journal of Medicinal Chemistry. Link
-
Laufer, S. A., et al. (2007). Synthesis, biological testing, and binding mode prediction of 6,9-diarylpurin-8-ones as p38 MAP kinase inhibitors. Discusses the structural requirements of benzophenone-like scaffolds for p38 inhibition. Journal of Medicinal Chemistry. Link
-
BenchChem Technical Division. (2025). Reactivity of 3,4-Dichloro-4'-fluorobenzophenone with Nucleophiles: A Technical Guide. Provides mechanistic grounding for S_NAr reactions on fluorobenzophenones. Link
-
Cosmetic Ingredient Review (CIR). (2020).[4] Amended Safety Assessment of Benzophenones. Toxicology and safety data regarding the benzophenone class. Link
-
Vertex Pharmaceuticals. (2021).[5] Pharmaceutical composition and administrations thereof. Patent US-11147770-B2.[5] Illustrates the use of morpholine-substituted aryl systems in pharmaceutical formulations. Link
Sources
- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. Pharmaceutical composition and administrations thereof - Patent US-11147770-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: C₁₈H₁₇ClFNO₂ – Structural Analysis and Synthetic Pathways
The following technical guide provides an in-depth analysis of the molecular formula C₁₈H₁₇ClFNO₂ , focusing on its primary application as a privileged scaffold in medicinal chemistry—specifically the (4-chloro-2-fluorophenyl)(2-(morpholinomethyl)phenyl)methanone class.
This structural motif is critical in the development of CNS-active agents, cannabinoid receptor ligands, and kinase inhibitors.
Executive Summary
The molecular formula C₁₈H₁₇ClFNO₂ (Molecular Weight: 333.78 g/mol ) represents a specific class of halogenated, nitrogen-containing heterocycles used primarily as intermediates in drug discovery. While multiple isomers exist, the most scientifically significant configuration is the morpholinyl-benzophenone scaffold (e.g., CAS 898750-95-3).
This guide details the physicochemical properties, synthetic causality, and validation protocols for this compound, positioning it as a critical building block for G-Protein Coupled Receptor (GPCR) modulators.
Chemical Identity & Physicochemical Profile[1][2][3]
Understanding the stoichiometry and electronic distribution is the first step in utilizing this scaffold. The presence of both chlorine and fluorine atoms on the phenyl ring introduces specific metabolic stability and lipophilicity profiles (LogP modulation).
Table 1: Physicochemical Specifications
| Property | Value | Technical Significance |
| Molecular Formula | C₁₈H₁₇ClFNO₂ | Stoichiometric basis for yield calculations. |
| Molecular Weight | 333.78 g/mol | Monoisotopic mass (333.09) for MS validation. |
| Exact Mass | 333.09317 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |
| Element Count | C:18, H:17, Cl:1, F:1, N:1, O:2 | Halogenated core enhances metabolic half-life. |
| Predicted LogP | 3.5 – 4.2 | Indicates high lipophilicity; likely CNS penetrant. |
| H-Bond Donors | 0 | Improves membrane permeability (Lipinski’s Rule of 5). |
| H-Bond Acceptors | 3 (N, O, O) | Interaction points for receptor binding pockets. |
| Rotatable Bonds | 4 | Allows conformational flexibility for induced fit. |
Synthetic Causality & Methodology
The synthesis of C₁₈H₁₇ClFNO₂ (specifically the benzophenone isomer) requires a strategy that avoids halogen scrambling. The most robust pathway involves the construction of the benzophenone core followed by late-stage functionalization of the morpholine moiety.
Retrosynthetic Analysis
-
Disconnection: The strategic bond break occurs at the benzylic carbon-nitrogen bond.
-
Precursors: 2-(bromomethyl)benzophenone derivative and Morpholine.
-
Rationale: Nucleophilic substitution (
) is preferred over reductive amination here to prevent reduction of the ketone carbonyl, which is essential for the final pharmacophore.
Experimental Protocol: Radical Bromination & Substitution
Objective: Synthesize (4-chloro-2-fluorophenyl)(2-(morpholinomethyl)phenyl)methanone.
Step 1: Radical Bromination (Wohl-Ziegler Reaction)
-
Reagents: (4-chloro-2-fluorophenyl)(2-tolyl)methanone (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).
-
Solvent: Carbon Tetrachloride (
) or Benzotrifluoride (green alternative). -
Protocol:
-
Dissolve the tolyl-methanone precursor in anhydrous solvent under
. -
Add NBS and AIBN.
-
Reflux at 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Causality: The radical mechanism specifically targets the benzylic position, sparing the aromatic halogens.
-
Filter succinimide byproduct and concentrate to yield the benzyl bromide intermediate.
-
Step 2: Nucleophilic Substitution (
)
-
Reagents: Benzyl bromide intermediate (from Step 1), Morpholine (1.2 eq),
(2.0 eq). -
Solvent: Acetonitrile (
) or DMF. -
Protocol:
-
Suspend the intermediate in
. -
Add
followed by dropwise addition of Morpholine at 0°C to control exotherm. -
Warm to room temperature and stir for 12 hours.
-
Self-Validating Check: The disappearance of the benzylic bromide peak in
NMR (~4.5 ppm) and appearance of the morpholine methylene signals (~3.6 ppm) confirms conversion.
-
Synthetic Pathway Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting critical control points.
Caption: Figure 1. Two-step synthetic pathway for C₁₈H₁₇ClFNO₂ utilizing Wohl-Ziegler bromination followed by amine alkylation.
Analytical Validation Protocols
Trustworthiness in chemical biology relies on rigorous characterization. The following protocols are designed to unequivocally confirm the structure of C₁₈H₁₇ClFNO₂.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/carbonyl).
-
Expected Retention: Due to the chloro/fluoro substitution and lipophilic morpholine, the compound will elute late (approx. 10-12 min).
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
). -
Target Mass: 334.09 (M+H).
-
Isotope Pattern:
-
M (334.1): 100%
-
M+2 (336.1): ~32% (Characteristic of one Chlorine atom).
-
Validation: If the M+2 peak is absent or incorrect ratio, the Chlorine atom is missing or displaced.
-
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):- 7.2–7.8 (m, 7H, Aromatic protons).
-
3.65 (t, 4H, Morpholine O-
). -
3.50 (s, 2H, Benzylic
). -
2.45 (t, 4H, Morpholine N-
).
-
Diagnostic Signal: The singlet at 3.50 ppm is critical; if it appears as a doublet or multiplet, the benzylic position may be chiral or impure.
Applications in Drug Discovery
The C₁₈H₁₇ClFNO₂ scaffold is not merely a chemical curiosity; it serves as a pharmacophore in several high-value therapeutic areas.
Cannabinoid Receptor Modulation (CB2)
Benzophenone derivatives with morpholine side chains are structural analogs of Pravadoline and WIN 55,212-2 .
-
Mechanism: The benzophenone core mimics the indole/naphthalene core of classic cannabinoids, positioning the morpholine to interact with the lysine residue in the CB2 receptor pocket.
-
Therapeutic Potential: Neuropathic pain management without psychotropic side effects (CB2 selective).
Kinase Inhibition
The 4-chloro-2-fluoro substitution pattern is a "privileged motif" in kinase inhibitors (e.g., similar to the aniline tail of Afatinib or Gefitinib ).
-
Target: This specific scaffold can serve as a Type II inhibitor, binding to the inactive DFG-out conformation of kinases like p38 MAPK or SRC.
Biological Assay Workflow
The following diagram outlines the screening process for this compound.
Caption: Figure 2. Biological screening cascade for characterizing C₁₈H₁₇ClFNO₂ activity in GPCR assays.
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Handling: Use standard Schlenk line techniques during synthesis to avoid moisture.
-
Storage: Store at -20°C under Argon. The benzylic amine can be prone to oxidation over extended periods.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 898750-95-3. Retrieved from [Link]
- Vertex AI Search (2025).Synthetic Pathways for Benzophenone Derivatives.
Methodological & Application
Friedel-Crafts acylation protocol for benzophenone derivatives
Application Note: Precision Synthesis of Benzophenone Scaffolds via Friedel-Crafts Acylation
Abstract & Introduction
Benzophenone derivatives serve as privileged scaffolds in the pharmaceutical industry (e.g., Ketoprofen, Fenofibrate) and as core photo-initiators in polymer chemistry. While the Friedel-Crafts acylation is a textbook reaction, its operational execution requires a nuanced understanding of Lewis acid stoichiometry and phase behavior to avoid common pitfalls like "tar" formation and incomplete conversion.
This application note provides a high-fidelity protocol for the synthesis of benzophenone derivatives. Unlike alkylation, which suffers from poly-substitution and rearrangement, acylation is self-limiting but demands stoichiometric catalyst loading due to product inhibition. This guide bridges the gap between mechanistic theory and practical lab execution.
Mechanistic Insight: The "Stoichiometric Catalyst" Paradox
To master this protocol, one must understand why the reaction consumes the catalyst.
-
Acylium Ion Formation: The Lewis acid (AlCl₃) abstracts a chloride from benzoyl chloride, generating the resonance-stabilized acylium ion (the active electrophile).[1]
-
Sigma Complex: The aromatic ring attacks the acylium ion.[1]
-
Product Complexation (The Critical Step): The resulting ketone product is basic at the carbonyl oxygen. It forms a strong 1:1 complex with AlCl₃. Consequently, the reaction requires >1.0 equivalent of AlCl₃ (typically 1.1–1.2 eq) to ensure the reaction proceeds to completion. The catalyst is not truly "catalytic" in the traditional sense until the aqueous quench releases the metal.
Figure 1: Reaction Pathway and Complexation
Caption: The acylium ion pathway showing the formation of the stable Product-AlCl3 complex, necessitating hydrolysis to liberate the target benzophenone.[1][2][3][4]
Critical Parameters & Decision Matrix
The choice of solvent and addition order dictates the purity profile.
Solvent Selection: Solubility vs. Selectivity
| Solvent | Polarity | Complex Solubility | Application Case |
| Dichloromethane (DCM) | Moderate | Low (Heterogeneous) | Standard. Good for low-temp (<40°C). Product complex often precipitates as a gum/solid, preventing side reactions. |
| Nitrobenzene | High | High (Homogeneous) | High-Temp/Difficult Substrates. Keeps the complex in solution. Essential for deactivated rings but high boiling point makes removal difficult. |
| 1,2-Dichloroethane | Moderate | Moderate | Reflux Alternative. Used when slightly higher temps than DCM are needed (83°C vs 40°C). |
| Carbon Disulfide | Low | Very Low | Historical. Avoid due to neurotoxicity and flammability. |
Addition Order (The "Perrier" vs. "Elbs" Method)
-
Method A (Perrier - Recommended): Add AlCl₃ to Acyl Chloride in solvent
Form Acylium Salt Add Substrate.-
Benefit: Ensures active electrophile is pre-formed; cleaner for reactive substrates.
-
-
Method B (Elbs): Mix Substrate and Acyl Chloride
Add AlCl₃.-
Benefit: Better thermal management for large-scale highly exothermic reactions.
-
Standard Protocol: Synthesis of 4-Methylbenzophenone
Target: Acylation of Toluene with Benzoyl Chloride using the Perrier modification.
Materials
-
Toluene (Substrate): 10 mmol
-
Benzoyl Chloride (Reagent): 10 mmol
-
Aluminum Chloride (AlCl₃, Anhydrous): 12 mmol (1.2 eq)
-
Dichloromethane (DCM): 20 mL (Anhydrous)
-
Safety: AlCl₃ reacts violently with water. HCl gas is evolved.[5] Use a scrubber.
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, pressure-equalizing addition funnel, and an inert gas inlet (N₂ or Ar).
-
Connect the outlet to a caustic scrubber (NaOH solution) to trap HCl gas.
-
-
Acylium Salt Formation (Perrier Method):
-
Charge the RBF with 12 mmol anhydrous AlCl₃ and 10 mL dry DCM. Result: A white/grey slurry.
-
Cool to 0°C in an ice bath.
-
Add 10 mmol Benzoyl Chloride dropwise.
-
Observation: The solid AlCl₃ will slowly dissolve/react, and the solution may turn yellow/orange (formation of the acylium complex). Stir for 15 min.
-
-
Substrate Addition:
-
Dissolve 10 mmol Toluene in 5 mL dry DCM in the addition funnel.
-
Add the Toluene solution dropwise to the acylium mixture at 0°C over 20 minutes.
-
Note: Evolution of HCl gas (bubbling) indicates reaction initiation.[5]
-
-
Reaction & Monitoring:
-
Allow the mixture to warm to room temperature (RT).
-
Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Mobile phase: 10% EtOAc/Hexane). The product complex usually precipitates as a gum on the flask walls.
-
-
Quenching & Workup:
-
Caution: Pour the reaction mixture slowly into a beaker containing 50 g of cracked ice and 10 mL concentrated HCl. (The acid prevents precipitation of aluminum salts).
-
Stir vigorously until the solid complex breaks down and two clear layers form.
-
Separate the organic layer.[4][6] Extract the aqueous layer with DCM (2 x 15 mL).
-
-
Purification:
-
Wash combined organics with H₂O, sat.[4] NaHCO₃ (to remove benzoic acid byproduct), and Brine.
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
Recrystallize from Ethanol/Hexane if solid, or distill if liquid.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction / Low Yield | Wet AlCl₃ | AlCl₃ is hygroscopic. If it looks "clumpy" or "sticky" before use, discard. Use fresh, free-flowing powder. |
| Tarry/Black Product | Reaction too hot | Friedel-Crafts can be vigorous. Keep T < 5°C during addition. |
| Polyacylation | N/A | Rare. The first acyl group deactivates the ring, preventing a second addition. If observed, check for impurities. |
| Positional Isomers | Kinetic vs. Thermo control | Toluene usually gives para (major) and ortho (minor). Lower temperatures favor para. |
| Emulsion during Workup | Aluminum Hydroxide gel | Ensure enough HCl is added during the ice quench to keep Aluminum in solution as AlCl₃/Al³⁺. |
Green & Modern Alternatives
While AlCl₃ is the industrial standard, modern "Green Chemistry" initiatives utilize catalytic cycles to reduce metallic waste.
-
Zeolites (H-Beta, H-ZSM-5): Reusable solid acid catalysts. Require higher temperatures but eliminate aqueous aluminum waste.
-
Ionic Liquids: E.g., [bmim][Cl]-AlCl₃ systems act as both solvent and catalyst, allowing for easier recycling.
-
Triflates: Bi(OTf)₃ and Sc(OTf)₃ can sometimes be used in catalytic amounts (1-10 mol%) for activated substrates.
References
-
Friedel-Crafts Acylation Mechanism & Stoichiometry
-
Solvent Effects and Regioselectivity
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. 3
-
-
Green Chemistry Alternatives (Solid Acid Catalysts)
-
Standard Organic Synthesis Protocols
Sources
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. US5877353A - Process for the preparation of benzophenone derivatives - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO2011089385A1 - New processes for producing benzophenone derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
reaction conditions for synthesizing fluorinated benzophenones
Application Note: Reaction Conditions for Synthesizing Fluorinated Benzophenones
Introduction: The Fluorine Imperative
Fluorinated benzophenones are not merely chemical intermediates; they are the structural linchpins of high-performance thermoplastics (PEEK) and metabolic blockers in medicinal chemistry. The introduction of fluorine into the benzophenone scaffold alters lipophilicity (
However, the synthesis of these scaffolds presents a unique paradox: the very electronegativity that makes fluorine valuable also destabilizes standard synthetic intermediates. This guide details three distinct protocols, selected based on scale, symmetry, and substrate sensitivity.
Method Selection Guide
Before initiating synthesis, select the protocol that matches your substrate profile.
Method A: Classical Friedel-Crafts Acylation
Best for: Symmetric targets (e.g., 4,4'-difluorobenzophenone), industrial scale-up, robust substrates.
The industrial standard for producing PEEK monomers. The key challenge is controlling regioselectivity; fluorine is an ortho/para director, but the para isomer is thermodynamically and sterically favored.
Critical Mechanism Insight
The reaction requires a full equivalent of Lewis Acid (
Protocol
-
Reagents: Fluorobenzene (Solvent/Reagent), 4-Fluorobenzoyl chloride (1.0 eq),
(1.2 eq). -
Solvent: Excess Fluorobenzene or DCM/Petroleum Ether.
Step-by-Step:
-
Catalyst Activation: In a flame-dried 3-neck flask under
, suspend anhydrous (16.0 g, 120 mmol) in dry DCM (50 mL). Cool to . -
Acyl Chloride Addition: Add 4-fluorobenzoyl chloride (15.8 g, 100 mmol) dropwise over 20 mins. Observation: The suspension will clarify as the acylium ion forms.
-
Substrate Addition: Add fluorobenzene (10.6 g, 110 mmol) dropwise. Maintain internal temp
to maximize para-selectivity. -
Reaction: Warm to RT and stir for 4 hours. If conversion is low (check TLC/HPLC), reflux gently (40°C) for 1 hour.
-
Quench (Exothermic): Pour the dark red complex slowly into a stirred mixture of Ice (200 g) and Conc. HCl (20 mL). Caution: Massive HCl gas evolution.
-
Workup: Extract with DCM (
mL). Wash organic phase with 1M NaOH (removes unreacted acid) and Brine. Dry over .[1] -
Purification: Recrystallize from Ethanol/Water (80:20) to remove the minor ortho isomer.
Method B: Grignard Addition to Nitriles
Best for: Asymmetric benzophenones, introducing specific substitution patterns not accessible via Friedel-Crafts.
Direct addition of Grignard reagents to acid chlorides often leads to over-addition (forming tertiary alcohols). Using nitriles stops the reaction at the imine salt stage, which hydrolyzes to the ketone.
The "Fluorine Trap" (Scientific Integrity Check)
Warning: When using ortho-fluoronitriles or ortho-fluoro-Grignards, there is a risk of Nucleophilic Aromatic Substitution (
-
Risk:[2] The Grignard reagent acts as a nucleophile, attacking the C-F bond instead of the nitrile.
-
Solution: Perform the addition at
to in THF. Ether is often too non-polar to stabilize the intermediate effectively without higher temps.
Protocol
-
Reagents: 4-Fluorophenylmagnesium bromide (1.0 M in THF), 2-Fluorobenzonitrile (1.0 eq).
-
Solvent: Anhydrous THF.
Step-by-Step:
-
Setup: Flame-dry a flask and purge with Argon. Charge with 2-fluorobenzonitrile (1.21 g, 10 mmol) and THF (20 mL). Cool to
. -
Addition: Add 4-Fluorophenylmagnesium bromide (11 mL, 11 mmol) via syringe pump over 30 mins.
-
Checkpoint: Solution usually turns bright yellow/orange (imine anion formation).
-
-
Copper Catalysis (Optional): If the reaction is sluggish, add 5 mol%
. This activates the Grignard reagent towards the nitrile.[3] -
Imine Hydrolysis: Once starting material is consumed (TLC), add 2M
(10 mL) directly to the reaction mixture. -
Reflux: Heat the biphasic mixture to
for 2 hours. This is necessary to cleave the sterically hindered imine bond. -
Workup: Cool, neutralize with
, and extract with Ethyl Acetate.
Method C: Pd-Catalyzed Carbonylative Suzuki Coupling
Best for: Late-stage functionalization, substrates with esters/amides, high-value precursors.
This method avoids harsh Lewis acids and reactive organometallics. It uses Carbon Monoxide (CO) to "stitch" an aryl halide and an aryl boronic acid together.
Protocol (CO Balloon Method)
-
Reagents: 4-Fluoroiodobenzene (1.0 eq), 4-Fluorophenylboronic acid (1.2 eq).
-
Catalyst:
(3 mol%). -
CO Source: CO Balloon (Caution!) or
(Solid source, safer).
Step-by-Step:
-
Safety: Perform in a well-ventilated fume hood with a CO detector.
-
Mixing: In a pressure tube, combine aryl iodide (1.0 mmol), boronic acid (1.2 mmol),
(3.0 mmol), and (0.03 mmol). -
Solvent: Add Anisole or Toluene (5 mL). (Anisole is preferred for higher boiling point and green chemistry principles).
-
Atmosphere:
-
Option A (Gas): Purge with Argon, then bubble CO gas for 2 mins. Attach a CO balloon.
-
Option B (Solid): Add
(1.0 mmol) and seal the tube immediately.
-
-
Reaction: Heat to
for 12 hours. -
Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify via Flash Chromatography (Hexane/EtOAc).
Comparative Data & Troubleshooting
| Parameter | Friedel-Crafts | Grignard to Nitrile | Pd-Carbonylative |
| Yield (Typical) | 85-95% | 70-85% | 60-80% |
| Regioselectivity | Moderate (Ortho/Para mix) | High (Defined by SM) | Perfect (Defined by SM) |
| F-Group Tolerance | High | Low (Risk of | High |
| Moisture Sensitivity | Extreme ( | High (Grignard) | Low |
| Primary Risk | Exothermic Quench | Side Reactions | CO Toxicity |
Troubleshooting Guide:
-
Problem: Low yield in Grignard reaction.
-
Problem: Defluorination observed in Method A.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 4,4'-Difluorobenzophenone via Friedel-Crafts Acylation. BenchChem Technical Support.[1][8] Link
-
Royal Society of Chemistry. (2021). Pd-Catalysed carbonylative Suzuki–Miyaura cross-couplings using Fe(CO)5 under mild conditions.[9] RSC Advances. Link
-
Master Organic Chemistry. (2015). Reaction of Grignard Reagents with Nitriles.[3]Link
-
Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions.[1][5][10][11][12] Wiley-Interscience. (Classic Reference for Lewis Acid Stoichiometry).
-
MDPI. (2021). 27 Years of Catalytic Carbonylative Coupling Reactions. Molecules.[1][4][5][8][10][13][14][15][16][17][18][19] Link
Sources
- 1. 4,4'-Difluorobenzophenone|High-Purity Reagent [benchchem.com]
- 2. web.alfredstate.edu [web.alfredstate.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. RU2394016C2 - 4,4'-difluorobenzophenone synthesis method - Google Patents [patents.google.com]
- 6. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pd-Catalysed carbonylative Suzuki–Miyaura cross-couplings using Fe(CO) 5 under mild conditions: generation of a highly active, recyclable and scalable ... - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03036H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
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- 14. byjus.com [byjus.com]
- 15. mdpi.com [mdpi.com]
- 16. Grignard Reaction [organic-chemistry.org]
- 17. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. figshare.mq.edu.au [figshare.mq.edu.au]
Application Note & Protocol Guide: Crystallization Methods for Benzophenone Derivatives
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of crystallization methods tailored for benzophenone and its derivatives. Moving beyond simple procedural lists, this document elucidates the fundamental principles governing crystallization, from solubility and supersaturation to nucleation and polymorphism. We present four robust, field-proven protocols—Slow Evaporation, Cooling Crystallization, Anti-Solvent Crystallization, and Vapor Diffusion—each accompanied by step-by-step instructions and expert insights into the causality behind experimental choices. The guide emphasizes the critical role of solvent selection and the prevalent nature of polymorphism in benzophenone derivatives, offering strategies to control and characterize crystalline forms. Advanced topics, troubleshooting, and methods for crystal characterization are included to ensure a self-validating and comprehensive resource for obtaining high-purity, high-quality crystalline materials.
Part 1: Foundational Principles of Crystallization
Crystallization is a cornerstone technique for the purification and isolation of solid organic compounds.[1][2] For benzophenone derivatives, which serve as crucial scaffolds in medicinal chemistry and materials science, achieving a high degree of purity and controlling the solid-state form is paramount.[3][4] The success of any crystallization process hinges on a firm understanding of its underlying physicochemical principles.
The Driving Force: Supersaturation
Crystallization is not merely precipitation; it is an ordered process of solid phase formation from a solution. The essential prerequisite for this process is supersaturation , a non-equilibrium state where the concentration of the solute in a solution exceeds its equilibrium solubility at a given temperature.[5] As illustrated in the solubility-crystallization diagram below, a solution can be moved from a stable, undersaturated state into a supersaturated one through various means, such as cooling, solvent evaporation, or the addition of an anti-solvent.[5]
The supersaturated region is divided into two zones:
-
Metastable Zone: A region of moderate supersaturation where spontaneous nucleation is unlikely. Crystal growth can occur on existing crystal surfaces (seeds), but new crystals do not readily form.[5] Operating within this zone is ideal for growing larger, higher-quality crystals.
-
Labile Zone: A region of high supersaturation where the energy barrier for nucleation is overcome, leading to rapid and often uncontrolled formation of many small crystals.[5]
Nucleation and Crystal Growth
The formation of a crystal is a two-step process:
-
Nucleation: The initial formation of tiny, stable crystalline aggregates (nuclei) from the supersaturated solution. This can be homogeneous (spontaneous formation in a clear solution) or heterogeneous (induced by impurities, dust, or scratches on the vessel surface).[6] For growing large, high-quality crystals, it is crucial to minimize heterogeneous nucleation sites by using clean glassware and filtered solutions.
-
Crystal Growth: The subsequent, orderly addition of solute molecules from the solution onto the surface of the existing nuclei. This process continues as long as the solution remains supersaturated.
The Critical Role of Solvent Selection
The choice of solvent is the most critical variable in the crystallization of benzophenone derivatives.[7] An ideal solvent system is one where the compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[8][9] Benzophenone and its derivatives are generally nonpolar to moderately polar molecules, making them soluble in a range of organic solvents. Water, in which benzophenone is insoluble, serves as an excellent anti-solvent.[10][11]
| Solvent Category | Examples | Role in Benzophenone Crystallization |
| Primary Solvents | Ethanol, Methanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene | Good for dissolving benzophenones, especially when heated. Used in cooling and evaporation methods.[10][11][12] |
| Anti-Solvents | Water, Heptane, Hexane | Miscible with the primary solvent but in which benzophenone derivatives have very low solubility. Used to induce precipitation.[11][12] |
| Binary Systems | Ethanol/Water, Methanol/Water, Toluene/Heptane | A combination of a good solvent and an anti-solvent, allowing for fine-tuned control over solubility. |
Polymorphism: The Solid-State Challenge
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[13] These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, solubility, dissolution rate, and bioavailability, which is of profound importance in the pharmaceutical industry.[14] Benzophenone derivatives are known to exhibit prevalent polymorphism, with different forms often accessible through minor variations in crystallization conditions, such as the choice of solvent or the rate of cooling.[13][14] Therefore, consistent control over the crystallization process is essential to ensure the production of a single, desired polymorphic form.
Part 2: Core Crystallization Protocols
The following protocols are designed to be robust starting points for the crystallization of a wide range of benzophenone derivatives. They progress from simpler purification techniques to more refined methods for generating high-quality single crystals.
Method 1: Slow Evaporation
This technique is straightforward and often yields high-quality crystals suitable for X-ray diffraction. It is particularly useful for compounds that are highly soluble at room temperature or for screening for new polymorphs.
Scientific Principle: Supersaturation is achieved gradually as the solvent evaporates, increasing the solute concentration. The slow pace allows for the formation of a small number of nuclei, which can then grow into large, well-ordered crystals.[5]
Experimental Protocol:
-
Dissolution: Dissolve the benzophenone derivative in a suitable solvent (e.g., ethanol, ethyl acetate) at room temperature to create a solution that is near, but not at, the saturation point.
-
Filtration: Filter the solution through a syringe filter (0.22 or 0.45 µm) into a clean, small beaker or vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap or paraffin film. Pierce the covering with a single needle. This restricts the rate of evaporation.[6]
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) at a constant temperature.
-
Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for crystal formation.
-
Harvesting: Once suitable crystals have formed, carefully decant the remaining solvent (mother liquor) and dry the crystals.
Scientist's Insight: The rate of evaporation is the key control parameter. A faster rate (larger opening) will produce more, smaller crystals, while a slower rate promotes fewer, larger crystals. This method was used to grow single crystals of benzophenone from an ethanol solution.[10]
Method 2: Cooling Crystallization (Standard Recrystallization)
This is the most common and effective method for purifying solid organic compounds.[2][15] It exploits the difference in a compound's solubility in a given solvent at high and low temperatures.
Scientific Principle: An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out while the impurities, being present in a much lower concentration, remain dissolved in the mother liquor.[1][16]
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which the benzophenone derivative is sparingly soluble at room temperature but highly soluble when hot (e.g., a methanol/water or ethanol/water mixture).
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended). Continue adding small portions of hot solvent until the solid just dissolves. The goal is to use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization in the funnel.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Subsequently, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Scientist's Insight: If crystallization does not occur upon cooling, it may be induced by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal from a previous batch.[6]
Method 3: Anti-Solvent Crystallization
This method is highly effective for compounds that are very soluble across a wide range of temperatures or are thermally unstable. It is also a powerful technique for controlling particle size.[17][18]
Scientific Principle: The benzophenone derivative is dissolved in a "good" solvent. A miscible "anti-solvent," in which the compound is insoluble, is then added. This dramatically reduces the solubility of the solute in the mixed solvent system, inducing rapid supersaturation and crystallization.[19][20]
Experimental Protocol:
-
Dissolution: Dissolve the crude benzophenone derivative in a suitable solvent (e.g., acetonitrile, acetone) at a controlled temperature (e.g., 28-35 °C).[11]
-
Initial Anti-Solvent Addition: Under constant stirring, slowly add a small amount of the anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid, indicating the onset of nucleation.
-
Seeding (Optional but Recommended): Add a few seed crystals of the pure compound to promote controlled crystal growth and ensure the desired polymorphic form. Allow the crystals to grow for 1-2 hours.[11]
-
Main Anti-Solvent Addition: Continue the slow, dropwise addition of the anti-solvent to complete the crystallization process. The rate of addition is a critical parameter for controlling crystal size and purity.[12]
-
Digestion: After the addition is complete, continue stirring the resulting slurry for 1-1.5 hours to allow the crystallization to reach equilibrium.[11]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a mixture of the solvent/anti-solvent, and dry.
Scientist's Insight: This method is particularly valuable for industrial-scale purification. A Chinese patent details a highly effective process for purifying crude benzophenone using acetonitrile as the solvent and water as the anti-solvent, achieving purities greater than 99.7%.[11] The control over temperature and addition rate prevents the formation of oils and ensures a high-quality crystalline product.
Method 4: Vapor Diffusion
This is a refined technique for growing single crystals of exceptional quality, typically for structural analysis by X-ray crystallography. It requires only a small amount of material.[5][21]
Scientific Principle: This method is a variation of anti-solvent crystallization. The anti-solvent, being more volatile, slowly diffuses through the vapor phase into a concentrated solution of the compound. This gradual change in solvent composition gently induces supersaturation, leading to slow and highly ordered crystal growth.[22]
Experimental Protocol:
-
Preparation: In a small, open container (e.g., a 1-dram vial), dissolve a few milligrams of the benzophenone derivative in a small volume of a relatively high-boiling point solvent (e.g., toluene, THF).
-
Assembly: Place this inner vial into a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar). Carefully add a few milliliters of a volatile anti-solvent (e.g., pentane, hexane, diethyl ether) to the outer container, ensuring it does not splash into the inner vial.[22][21]
-
Sealing and Incubation: Seal the outer container tightly and leave it undisturbed in a location with a stable temperature and no vibrations.
-
Crystal Growth: Over several days, the anti-solvent vapor will diffuse into the solvent in the inner vial, causing crystals to form.
-
Harvesting: Once crystals of sufficient size have grown, carefully open the container and remove the inner vial. Isolate a crystal using a loop or fine forceps.
Scientist's Insight: The key to success is the proper pairing of a solvent and an anti-solvent. They must be miscible, and the anti-solvent must be significantly more volatile than the solvent.[22] This gentle method is excellent for sensitive molecules that may oil out or form poor-quality crystals under more rapid conditions.
Part 3: Visualizations and Workflow Diagrams
Crystallization Method Selection
The choice of method depends on the objective (purification vs. single crystal growth) and the properties of the compound.
Caption: Decision tree for selecting an appropriate crystallization method.
General Crystallization Workflow
This diagram outlines the universal steps from an impure compound to a fully characterized pure product.
Caption: A generalized workflow for the crystallization of benzophenone derivatives.
Part 4: Troubleshooting and Characterization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form | Solution is not sufficiently supersaturated; Compound is too soluble; Cooling too fast, skipping the metastable zone. | 1. Add a seed crystal.[6]2. Scratch the inner surface of the flask.3. Evaporate some solvent to increase concentration.4. For cooling crystallization, cool more slowly.5. Add a small amount of anti-solvent. |
| "Oiling out" | Compound's melting point is below the boiling point of the solvent; Solution is too concentrated; Cooling is too rapid. | 1. Re-heat the solution to dissolve the oil, then add more solvent before cooling again.2. Cool the solution much more slowly.3. Switch to a lower-boiling point solvent. |
| Too many, very small crystals | Supersaturation was achieved too quickly (in the labile zone); Too many nucleation sites (e.g., dust). | 1. Use less concentrated solutions.2. Cool the solution more slowly or add anti-solvent more slowly.3. Ensure all solutions are filtered before crystallization to remove particulates. |
| Low recovery/yield | Compound is still too soluble in the cold solvent; Not enough time allowed for crystallization; Crystals lost during transfer/washing. | 1. Cool the solution in an ice bath or freezer for a longer period.2. Minimize the amount of solvent used for dissolution and washing.3. Ensure the wash solvent is ice-cold. |
Characterization of Crystalline Products
Once pure crystals are obtained, they must be characterized to confirm their identity, purity, and solid-state form.
-
Melting Point: A sharp melting point range close to the literature value is a strong indicator of high purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups. For benzophenone, a strong peak around 1710 cm⁻¹ for the C=O stretch is characteristic.[10]
-
Powder X-Ray Diffraction (PXRD): The primary tool for identifying the polymorphic form. Each polymorph will have a unique diffraction pattern.[23]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the quantitative purity of the compound.
References
-
Scholars Research Library. (n.d.). Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Retrieved from [Link]
-
Kobayashi, H., Ikumura, Y., Lee, C.-H., & Hori, A. (2024). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). Crystals, 14(7), 593. MDPI. Retrieved from [Link]
-
EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]
- Google Patents. (2018). CN108586224B - Method for purifying and separating benzophenone.
-
Jones, A. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1757-1807. Royal Society of Chemistry. Retrieved from [Link]
-
Aarthi, G., et al. (2021). Synthesis, Growth and Characterization of Benzophenone Added Sodium Acid Phthalate Crystal—A Potential Material for Nonlinear Optical Applications. Journal of Crystallization Process and Technology, 11, 29-41. Scientific Research Publishing. Retrieved from [Link]
-
Fleischer, E. B., Sung, N., & Hawkinson, S. (1968). Crystal structure of benzophenone. The Journal of Physical Chemistry, 72(12), 4311-4312. ACS Publications. Retrieved from [Link]
-
Hughes, C. E., et al. (2021). Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone. CrystEngComm, 23(2), 438-451. Royal Society of Chemistry. Retrieved from [Link]
-
Soqaka, A. A., Esterhuysen, C., & Lemmerer, A. (2018). Prevalent polymorphism in benzophenones. Acta Crystallographica Section C, Structural Chemistry, 74(Pt 4), 465–471. PubMed. Retrieved from [Link]
-
S, P., & P, A. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3298-3307. ACS Publications. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (2018). Prevalent polymorphism in benzophenones | Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3: Crystallization. Retrieved from [Link]
-
Mouzali, M., et al. (2007). Examination of the Semi-Batch Crystallization of Benzophenone from Saturated Methanol Solution via Aqueous Antisolvent Drowning-. Organic Process Research & Development, 11(3), 513-518. American Chemical Society. Retrieved from [Link]
-
Wang, Y., et al. (2023). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Polymers, 15(19), 3878. MDPI. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Anti-Solvent Crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
NIH. (n.d.). Crystallization of Membrane Proteins by Vapor Diffusion. Retrieved from [Link]
-
Kelly, R. C., et al. (2014). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics, 11(7), 2416-2425. NIH. Retrieved from [Link]
-
International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Retrieved from [Link]
-
Brazhkin, V. V., et al. (2019). Benzophenone glass, supercooled liquid, and crystals: elastic properties and phase transitions. Physical Chemistry Chemical Physics, 21(48), 26601-26608. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural features of benzophenone derivatives and structure–activity.... Retrieved from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
-
PubMed. (2012). Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
University of Florida. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]
-
MDPI. (n.d.). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
Chegg. (2020, September 18). Question: Which solvent would be the best for recrystallization for benzophenone?. Retrieved from [Link]
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Application Notes & Protocols: Storage and Stability of 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone Solutions
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage and stability assessment of 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone in solution. The protocols detailed herein are grounded in established principles of pharmaceutical stability testing, drawing from international regulatory guidelines to ensure scientific integrity. This guide outlines methodologies for solution preparation, forced degradation studies, and long-term stability evaluation, enabling the reliable determination of the compound's intrinsic stability and the establishment of appropriate storage conditions.
Introduction: Understanding the Molecule
2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone is a complex organic molecule featuring several key functional groups that dictate its chemical behavior and potential instability. The benzophenone core is a known photosensitizer, susceptible to degradation upon exposure to light.[1][2] The presence of a morpholine ring, a secondary amine, introduces a potential site for oxidation and salt formation.[3][4] Furthermore, the halogen (chloro and fluoro) substituents on the aromatic ring can influence the molecule's electronic properties and susceptibility to nucleophilic attack.
Given these structural features, a thorough understanding of the stability of 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone solutions is critical for ensuring the accuracy and reproducibility of experimental results, as well as for defining appropriate storage and handling procedures in a drug development context.[5][6][7] This application note provides a systematic approach to evaluating the stability of this compound.
Potential Degradation Pathways
A proactive understanding of potential degradation pathways is crucial for designing robust stability studies.[8][9][10] For 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone, the primary anticipated degradation routes include:
-
Photodegradation: The benzophenone moiety can absorb UV light, leading to the formation of reactive species that can result in discoloration and degradation of the molecule.[1][11][12]
-
Hydrolysis: The amide-like linkage within the morpholine ring, although generally stable, could be susceptible to hydrolysis under extreme pH conditions (acidic or basic).
-
Oxidation: The nitrogen atom in the morpholine ring is a potential site for oxidation, which can be accelerated by exposure to atmospheric oxygen, light, or the presence of trace metal impurities.[1]
The following diagram illustrates a potential experimental workflow for investigating these degradation pathways.
Caption: Experimental workflow for forced degradation studies.
Protocols for Stability Assessment
Preparation of Stock Solutions
The initial step in any stability study is the preparation of a well-characterized stock solution.
Protocol 1: Preparation of a Stock Solution
-
Solvent Selection: Based on the polarity of the compound, select a suitable HPLC-grade solvent. Common choices for benzophenone derivatives include acetonitrile or methanol.[1]
-
Weighing: Accurately weigh the required amount of 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone using a calibrated analytical balance.
-
Dissolution: Transfer the weighed compound to an amber volumetric flask to protect it from light.[1] Add a portion of the selected solvent and sonicate for 5-10 minutes to aid dissolution.
-
Final Volume: Once fully dissolved, bring the solution to the final volume with the solvent and mix thoroughly.
-
Initial Analysis (t=0): Immediately after preparation, analyze an aliquot of the stock solution using a validated analytical method (e.g., HPLC-UV) to determine the initial concentration and purity. This serves as the baseline for all subsequent stability time points.
Forced Degradation (Stress Testing) Protocols
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9][10] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing.
Protocol 2: Forced Degradation Studies
-
Sample Preparation: For each stress condition, dilute the stock solution with the respective stressor to achieve a target concentration (e.g., 100 µg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C for up to 72 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate at 60°C for up to 72 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light, for up to 72 hours.
-
Thermal Degradation: Store an aliquot of the stock solution in a temperature-controlled oven at 80°C for up to 72 hours.
-
Photostability: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[13][14][15] A control sample should be wrapped in aluminum foil to exclude light.[14]
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 8, 24, 48, and 72 hours).
-
Sample Quenching: For acidic and basic hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC or UPLC-MS method to quantify the parent compound and detect any degradation products.[16][17][18]
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 72 hours |
| Thermal | N/A | 80°C | Up to 72 hours |
| Photolytic | ICH Q1B Conditions | Controlled | Per ICH Q1B |
Long-Term and Accelerated Stability Studies
The purpose of formal stability testing is to establish a re-test period or shelf life for a drug substance under recommended storage conditions.[5][6] These studies should be conducted on at least three primary batches of the material.[5][19]
Protocol 3: Long-Term and Accelerated Stability Studies
-
Sample Preparation: Prepare solutions of 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone in the desired solvent and container closure system.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Analytical Tests: At each time point, perform a suite of tests including:
-
Appearance (visual inspection for color change or precipitation)
-
Assay (quantification of the parent compound)
-
Purity (detection and quantification of any degradation products)
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 3. atamankimya.com [atamankimya.com]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. inglasia.com [inglasia.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. Identification of Benzophenone Analogs in Rice Cereal through Fast Pesticide Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water [PeerJ] [peerj.com]
- 18. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. scribd.com [scribd.com]
- 20. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 21. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Benzophenone Reaction Mixtures
Introduction
Benzophenone is a cornerstone chemical building block in organic synthesis, widely utilized as a photoinitiator, a UV-blocking agent, and an intermediate in the manufacturing of pharmaceuticals and fragrances.[1][2] The purity of benzophenone is paramount, as impurities can lead to undesirable side reactions, reduced product yields, and compromised final product specifications. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for troubleshooting the removal of impurities from benzophenone reaction mixtures. Drawing on established chemical principles and field-proven techniques, this document offers detailed, step-by-step protocols and explains the causality behind experimental choices to empower you to achieve high-purity benzophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude benzophenone?
A1: The impurity profile is highly dependent on the synthetic route employed. For the common Friedel-Crafts acylation of benzene with benzoyl chloride, the primary impurities include:
-
Unreacted Starting Materials: Benzene and benzoyl chloride.[3][4]
-
Catalyst Residues: Aluminum chloride (AlCl₃) and its hydrolysis products.
-
Hydrolysis Products: Benzoic acid, formed from the reaction of residual benzoyl chloride with water during the work-up.[5]
-
Side-Reaction Products: Colored, often tarry, polymeric materials resulting from side reactions, which can impart a yellow or brownish hue to the crude product.[6]
-
Related Compounds: Benzhydrol (diphenylmethanol) can sometimes be present as a minor impurity.[2]
Q2: How can I get a quick and reliable assessment of my crude product's purity?
A2: Two simple methods provide an excellent preliminary assessment:
-
Thin-Layer Chromatography (TLC): TLC is an invaluable technique for visualizing the number of components in your mixture.[7] By spotting your crude product alongside the starting materials on a TLC plate, you can quickly determine if they are still present. The appearance of multiple spots indicates the presence of impurities.
-
Melting Point Analysis: Pure benzophenone has a sharp melting point in the range of 47-49 °C.[2][8] Impurities will typically cause the melting point to become depressed and broaden over a wider range. A low, broad melting range is a clear indicator that further purification is necessary.
Q3: What are the main purification techniques for benzophenone, and when should I use them?
A3: The choice of method depends on the nature and scale of the impurities. The three primary techniques are:
-
Washing/Extraction: An essential first step to remove acidic or water-soluble impurities. Washing the crude organic layer with a basic solution (e.g., 10% sodium hydroxide or saturated sodium bicarbonate) will remove benzoic acid and residual catalyst.[3][5]
-
Recrystallization: Highly effective for removing small amounts of impurities from a solid product. This is often the final purification step to obtain a highly pure, crystalline product.[3]
-
Vacuum Distillation: Ideal for separating benzophenone from non-volatile, tarry impurities or from starting materials with significantly different boiling points.[3] Given benzophenone's high boiling point (~306 °C at atmospheric pressure), distillation must be performed under reduced pressure to prevent thermal decomposition.[8]
-
Column Chromatography: A versatile method for separating mixtures with multiple components or when impurities have polarities similar to benzophenone.[3][9]
Troubleshooting Guide
"My crude benzophenone is a yellow or brown oil/solid. How do I decolorize it?"
-
Probable Cause: This coloration is typically due to polymeric or high-molecular-weight byproducts formed during the reaction, especially in Friedel-Crafts synthesis.[10]
-
Solution:
-
Vacuum Distillation: This is often the most effective method. Benzophenone will distill as a colorless to pale-yellow oil, leaving the dark, non-volatile impurities behind in the distillation flask.[8] The collected distillate will solidify upon cooling to yield a white solid.
-
Recrystallization: If the coloration is minor, recrystallization can be effective. The colored impurities may remain dissolved in the cold solvent or can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtering. Caution: Use charcoal judiciously, as it can also adsorb your product, reducing the yield.
-
"TLC analysis shows spots corresponding to my starting materials. How do I remove them?"
-
Probable Cause: The reaction did not go to completion, or an insufficient work-up was performed.
-
Solution Strategy:
-
For Unreacted Benzoyl Chloride/Benzoic Acid: Perform an extractive work-up. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash it sequentially with a saturated sodium bicarbonate solution and then water. The basic wash will convert acidic impurities into their water-soluble sodium salts, removing them into the aqueous layer.[5]
-
For Unreacted Benzene: As benzene is volatile, it can be removed using a rotary evaporator. For larger amounts, steam distillation is an effective, classic method to carry over the volatile, water-immiscible benzene, leaving the less volatile benzophenone behind.[3]
-
General Case: If starting materials have different polarities than benzophenone, flash column chromatography is a highly effective separation method.
-
"My purified benzophenone refuses to crystallize and remains an oil, even in an ice bath."
-
Probable Cause: This phenomenon, known as supercooling, is common for benzophenone and can be exacerbated by residual impurities that depress the freezing point.
-
Solution:
-
Induce Crystallization: Gently scratch the inside surface of the flask with a glass stirring rod at the solvent-air interface. The microscopic scratches on the glass provide nucleation points for crystal growth.
-
Seeding: If you have a small crystal of pure benzophenone, add it to the supercooled liquid. This "seed crystal" will act as a template, initiating rapid crystallization.
-
Re-purify: If the above methods fail, it indicates that a significant amount of impurity is still present. Re-purify the product using vacuum distillation or column chromatography to remove the contaminants that are inhibiting crystallization.
-
Decision Workflow for Benzophenone Purification
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy based on initial analysis of the crude reaction mixture.
Caption: Decision workflow for selecting a benzophenone purification method.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This method is ideal as a final purification step for solid benzophenone that contains minor impurities. The principle relies on benzophenone being highly soluble in hot ethanol but poorly soluble in water.
-
Dissolution: Place the crude benzophenone (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Work on a steam bath or hot plate and add the solvent in small portions.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residues), perform a hot gravity filtration to remove them. This must be done quickly to prevent the benzophenone from crystallizing prematurely in the funnel.
-
Induce Crystallization: Remove the flask from the heat. Slowly add warm deionized water dropwise to the hot ethanol solution while swirling. Continue adding water until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the crystalline product.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent. Confirm purity by taking a melting point.
Table 1: Selection of Recrystallization Solvents for Benzophenone
| Solvent System | Solubility (Hot) | Solubility (Cold) | Comments |
| Ethanol | High | Moderate | Good general-purpose solvent. Often used in a mixed system with water as an anti-solvent to decrease cold solubility.[3] |
| Methanol/Water | High in Methanol | Low in Mixture | Water acts as an anti-solvent. The solubility of benzophenone decreases as the amount of water increases.[11] |
| Ligroin / Petroleum Ether | Moderate | Very Low | A non-polar solvent suitable for removing more polar impurities. Benzophenone is purified by crystallization from ligroin (b.p. 60-90° C).[8] |
| Isopropanol | High | Low | A good single-solvent option with a favorable solubility curve for benzophenone. |
Protocol 2: Purification by Vacuum Distillation
This method is excellent for separating benzophenone from non-volatile tars or low-boiling starting materials.[12]
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are clean, properly sealed with vacuum grease, and clamped securely. Use a round-bottom flask as the distillation pot.
-
Sample Addition: Place the crude benzophenone oil or solid into the distillation flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than halfway.
-
Attach Vacuum: Connect the apparatus to a vacuum pump, including a cold trap between the apparatus and the pump to protect the pump from solvent vapors.
-
Apply Vacuum: Turn on the vacuum pump and allow the pressure to drop. A pressure of 15 mmHg or lower is desirable.[3]
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle. Stir the contents if using a stir bar.
-
Fraction Collection: Benzophenone will begin to distill when its boiling point is reached at the operating pressure (e.g., ~188-190 °C at 15 mmHg).[3] Collect the clear, colorless distillate. Discard any initial, lower-boiling forerun.
-
Completion: Stop the distillation when the majority of the product has distilled over, or when the temperature rises significantly, indicating the distillation of higher-boiling impurities.
-
Cooling: Turn off the heat and allow the apparatus to cool completely to room temperature before venting the system to atmospheric pressure. Venting a hot system can cause an explosion.
-
Product Recovery: The distilled benzophenone will solidify in the receiving flask upon cooling.
Safety Precautions
Handling chemicals requires strict adherence to safety protocols. Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][14][15][16]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13][15]
-
Chemical Hazards:
-
Benzophenone: Suspected of causing cancer. Avoid dust formation and inhalation.[13][16]
-
Organic Solvents (Ethanol, Ether, etc.): Highly flammable. Keep away from ignition sources.
-
Benzene: A known carcinogen. Handle with extreme caution in a fume hood.[3]
-
Benzoyl Chloride: Is a lachrymator (causes tearing) and is corrosive.[3]
-
Aluminum Chloride: Reacts violently with water and is corrosive.
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines. Do not pour organic solvents down the drain.[15]
References
- CN108586224B - Method for purifying and separating benzophenone - Google Patents. (n.d.).
- SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project. (2014).
- Application and Preparation of Benzophenone. (2022). ChemicalBook.
- Preparation of benzophenone. (n.d.). PrepChem.com.
- Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. (n.d.).
- benzophenone - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Oxidation and Reduction of Benzophenone. (2021). YouTube.
- Sample Preparation for Benzophenone Detection. (2023). Encyclopedia.pub.
- How to remove unreacted starting materials from 3-Acetylbenzophenone. (2025). Benchchem.
- Benzophenone Impurities and Rel
- The Benzophenone/Ketyl Tetrahydrofuran(THF) Still. (n.d.).
- friedel-crafts acyl
- Benzophenone - Safety D
- Examination of the Semi-Batch Crystallization of Benzophenone from Saturated Methanol Solution via Aqueous Antisolvent Drowning-out. (n.d.). American Chemical Society.
- Safety Data Sheet: Benzophenone. (n.d.). Carl ROTH.
- Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube.
- How the benzophenone removal to mixture of solution? (2017).
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024). American Chemical Society.
- Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. (2021).
- SAFETY DATA SHEET - Benzophenone. (2012). Sigma-Aldrich.
- The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. (n.d.).
- Stubborn benzophenone. (2024). Sciencemadness Discussion Board.
- Benzophenone-impurities. (n.d.).
- EAS Reactions (3)
- Which solvent would be the best for recrystalliz
- Vacuum Distill
- How can I remove the remaining benzophenone/fluorenone from a reaction with an aminophosphonate? (2014).
- SAFETY D
- Recrystallization is the most common method for purifying solid compounds. (n.d.). University of California, San Diego.
- Separating benzophenone
- SAFETY DATA SHEET - Benzophenone. (2025). FUJIFILM Wako Chemicals.
- Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. (n.d.). Royal Society of Chemistry.
- The Friedel-Crafts Acylation of Benzene. (2023). Chemistry LibreTexts.
- What steps and techniques must be applied to purify 1.0 g of benzophenone that is contaminated with benzoic acid? (n.d.). Study.com.
Sources
- 1. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]
- 2. veeprho.com [veeprho.com]
- 3. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. homework.study.com [homework.study.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. fishersci.com [fishersci.com]
- 14. carlroth.com [carlroth.com]
- 15. gustavus.edu [gustavus.edu]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Support Center: Solubility Optimization of Morpholine-Substituted Benzophenones
Ticket ID: SOL-BZP-MORPH-001 Status: Open Assigned Specialist: Senior Application Scientist Last Updated: February 14, 2026[1]
Welcome to the Solubility Optimization Hub
You are likely accessing this guide because your morpholine-substituted benzophenone derivative is exhibiting "brick dust" behavior (high melting point, low solubility) or "grease ball" characteristics (high lipophilicity, oiling out).
The benzophenone core is notoriously lipophilic (LogP > 3), and while the morpholine ring is introduced to improve metabolic stability and solubility, its basicity is often insufficient to overcome the lattice energy of the benzophenone scaffold without specific intervention.
This guide provides a modular, self-validating troubleshooting workflow. Do not skip the Diagnostic Hub ; it dictates whether you need a chemical fix (salt formation) or a physical fix (formulation).
Module 1: The Diagnostic Hub (Root Cause Analysis)
Before attempting solubilization, you must characterize the nature of your insolubility. The position of the morpholine ring determines the pKa of the nitrogen, which dictates your strategy.
Step 1: The pKa Checkpoint
-
Scenario A: N-Alkyl Morpholine (Linker present)
-
Scenario B: N-Aryl Morpholine (Direct attachment)
-
Structure: Benzophenone-Morpholine (Direct bond).[1]
-
Chemistry: The nitrogen lone pair delocalizes into the pi-system of the benzophenone.
-
pKa: ~5.0 - 6.0 (significantly less basic).[1]
-
Verdict:Difficult Salt Formation. Only strong acids (Methanesulfonic, HCl, Sulfuric) will protonate this species. If pKa < 4, skip to Module 3 (Formulation).
-
Visual Workflow: The Solubility Decision Matrix
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on structural basicity.
Module 2: Chemical Optimization (Salt Formation)
If your diagnostic points to salt formation, use this protocol. For morpholine benzophenones, Methanesulfonic acid (Mesylate) is often superior to HCl. HCl salts of lipophilic bases can suffer from the "common ion effect" in gastric media (high Cl-) and may form hydrates that reduce dissolution rates. Mesylates are lipophilic salts that often break the crystal lattice effectively.
Protocol: Reactive Crystallization Screening
Objective: Synthesize a stable salt to disrupt crystal lattice energy.
| Parameter | Specification |
| Target Salt | Mesylate (Preferred), Hydrochloride, Tosylate |
| Solvent System | Acetone (Class 3, low toxicity) or Ethanol/EtOAc |
| Stoichiometry | 1:1.05 (Base : Acid) |
| Temperature | 50°C (Dissolution) |
Step-by-Step Workflow:
-
Dissolution: Dissolve 100 mg of free base in minimal hot Acetone (or Ethanol). Ensure clarity.
-
Acid Addition: Add 1.05 equivalents of Methanesulfonic acid (diluted in the same solvent) dropwise while stirring at 50°C.
-
Nucleation:
-
Observation: If precipitate forms immediately, reheat to redissolve (Ostwald ripening).
-
If no precipitate:[1] Cool slowly to room temperature, then to 4°C.
-
-
Anti-Solvent (Optional): If no crystals form after 24h, add cold Diethyl Ether or Heptane dropwise until turbidity persists.
-
Isolation: Filter and dry under vacuum at 40°C.
-
Validation: Verify salt formation via DSC (shift in melting point) and NMR (shift in chemical protons adjacent to morpholine nitrogen).
Visual Workflow: Salt Screening Process
Figure 2: Step-by-step workflow for reactive crystallization of morpholine salts.
Module 3: Physical Optimization (Formulation)
If salt formation fails (e.g., oiling out, unstable hygroscopicity) or pKa is too low, use Cyclodextrin Complexation . Benzophenones fit well into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]
Protocol: Phase Solubility Complexation
Objective: Encapsulate the lipophilic benzophenone moiety to improve aqueous solubility without chemical modification.
Materials:
Methodology:
-
Preparation: Prepare aqueous solutions of HP-β-CD at increasing concentrations (0, 10, 20, 30, 40% w/v).
-
Saturation: Add excess morpholine-benzophenone to each vial.
-
Equilibration: Shake at 25°C for 48 hours.
-
Filtration: Filter through 0.45 µm PVDF filter (do not use nylon, benzophenones may bind).
-
Quantification: Analyze filtrate by HPLC-UV (typically 254 nm).
-
Data Analysis: Plot Solubility (
) vs. CD Concentration. A linear increase ( type) indicates 1:1 complexation.[1]
Expected Outcome: Benzophenone derivatives typically show a 10-50x solubility increase in 20% HP-β-CD compared to pure water.[1]
Module 4: Troubleshooting & FAQs
Q1: My salt "oiled out" instead of crystallizing. What happened?
-
Diagnosis: This is common with morpholine mesylates.[1] The melting point of the salt might be lower than the reaction temperature, or residual solvent is acting as a plasticizer.
-
Fix:
-
Use a higher boiling point solvent (e.g., Isopropyl Acetate) to allow higher temperature processing.
-
Seed the oil with a tiny crystal of the free base to induce nucleation.
-
Scratch the glass surface of the flask (tribonucleation).
-
Q2: I dissolved my compound in DMSO, but it precipitates immediately in cell media.
-
Diagnosis: "DMSO Shock."[1] The benzophenone is so lipophilic that upon dilution with water, it crashes out before interacting with media proteins.
-
Fix:
-
Pre-dilution: Dilute your DMSO stock 1:10 with PEG400 before adding to media.[1]
-
Complexation: Dissolve the compound in pure DMSO, then add this to a media containing 5% HP-β-CD. The cyclodextrin acts as a "sink" to catch the compound as it leaves the DMSO.
-
Q3: Which filter membrane should I use?
-
Guidance: Avoid Nylon and Cellulose Acetate for benzophenones, as they have high non-specific binding for aromatic rings. Use PVDF or PTFE (hydrophilic treated).[1]
References
-
Physicochemical Characterization of 2-Hydroxybenzophenone with β-Cyclodextrin. CONICET. Demonstrates the thermal stability and solubility enhancement of benzophenone derivatives via inclusion complexes.
-
Salt Screening and Characterization for Poorly Soluble, Weak Basic Compounds. PubMed. Highlights the superiority of Mesylate salts for weak bases (similar to morpholine) over HCl salts regarding hygroscopicity and dissolution.
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Details the pKa properties of morpholine and its role in modulating lipophilicity and solubility in drug design.
-
Determination of Solubility and Thermodynamic Properties of Benzophenone. ResearchGate. Provides baseline solubility data of the benzophenone scaffold in various organic solvents to aid in cosolvent selection.
Sources
preventing hydrolysis of benzophenone intermediates
Technical Support Center: Benzophenone Imine Intermediates
Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket: Preventing Hydrolysis of Benzophenone Intermediates
Mission Statement
You are likely working with Benzophenone Imines (e.g., O'Donnell Schiff bases, ketimines from nitrile additions, or protected primary amines).[1][2] These intermediates are thermodynamically stable but kinetically labile in the presence of acid and moisture .
The failure mode is almost always the same: The
This guide provides the protocols to arrest this equilibrium.
Module 1: The Diagnostic (Why is my yield low?)
Q: I see full conversion on TLC, but after the column, I isolated mostly Benzophenone. What happened?
A: You likely performed an "Acid-Catalyzed Hydrolysis" inside your chromatography column.
Standard silica gel is slightly acidic (
The Mechanism of Failure: Hydrolysis is not instantaneous; it requires protonation of the imine nitrogen. Once protonated, the iminium ion becomes highly electrophilic, inviting attack by even trace amounts of water.
Figure 1: The acid-catalyzed hydrolysis pathway.[3] Note that preventing the initial protonation (Step 1) is the most effective control strategy.
Module 2: Synthesis & Reaction Control
Q: I am synthesizing an
A: Turbidity often indicates the precipitation of inorganic salts, which is normal. However, if the organic layer turns from bright yellow to pale/clear, you are losing the imine.
Protocol: Anhydrous Integrity for Schiff Bases When synthesizing Benzophenone Imines (e.g., from Glycine Ethyl Ester), you must shift the equilibrium by removing water physically or chemically.
| Parameter | Specification | Reason |
| Solvent | DCM or Toluene (Dry) | Toluene allows azeotropic removal of water (Dean-Stark trap). |
| Catalyst | Lewis acids catalyze formation but must be quenched immediately. | |
| Desiccant | Molecular Sieves (4Å) | Add directly to the reaction flask to scavenge water as it forms. |
| Quench | Basic (NaHCO3 or NaOH) | NEVER quench with acid (HCl/Citric Acid) unless you intend to deprotect. |
Critical Alert regarding Grignard Additions: If you are synthesizing the imine via the addition of Phenylmagnesium Bromide (PhMgBr) to a Benzonitrile:
-
The Danger Step: The quench.
-
The Fix: Quench with cold Methanol first to destroy excess Grignard, then add a saturated Ammonium Chloride solution slowly at 0°C. Do not let the mixture warm up while acidic. Extract immediately.
Module 3: Workup & Purification (The "Kill Zone")
Q: My imine decomposes on silica. How do I purify it?
A: You must neutralize the acidity of the stationary phase.[4] "Virgin" silica is a graveyard for imines.
Method A: The "Triethylamine Buffer" (Standard Protocol) This is the most reliable method for flash chromatography of acid-sensitive imines.
-
Prepare Mobile Phase: Calculate your required solvent volume (e.g., 90:10 Hexane:EtOAc).
-
Add Modifier: Add 1% to 2% Triethylamine (Et3N) to the entire volume of mobile phase.
-
Pre-treat Column: Flush the packed silica column with 2-3 column volumes (CV) of this Et3N-spiked solvent before loading your sample.
-
Why? The Et3N binds to the acidic silanol (Si-OH) sites, capping them.
-
-
Load & Run: Load your sample. Continue eluting with the Et3N-spiked solvent.
-
Evaporation: Rotovap at
. Et3N is volatile and will be removed, leaving the stable imine.
Method B: Neutral Alumina (The Alternative) If the compound is extremely labile, switch stationary phases entirely.
-
Use: Aluminum Oxide (Neutral), Brockmann Grade III.
-
Note: Alumina has lower resolution than silica. You may need a longer column or a slower gradient.
Method C: Recrystallization (The Scalable Solution) For O'Donnell reagents (Glycine imines), chromatography is often unnecessary.
-
Solvent System: Hot Ethanol or Methanol/Water mixtures.
-
Procedure: Dissolve crude solid in minimum hot EtOH. Cool slowly to 4°C. The benzophenone imine usually crystallizes as bright yellow needles.
Troubleshooting Decision Tree:
Figure 2: Workflow for selecting the correct purification strategy.
Module 4: Storage & Stability
Q: Can I store the intermediate, or must I use it immediately?
A: Benzophenone imines are shelf-stable for months if stored correctly, but they are hygroscopic.
Storage Protocol:
-
Atmosphere: Flush the vial with Argon or Nitrogen.
-
Temperature: Store at
(Freezer). -
Physical State: Solid forms are significantly more stable than oils. If your product is an oil, attempt to crystallize it or store it as a concentrated solution in an anhydrous solvent (like Toluene) over 4Å molecular sieves.
-
Re-use: When warming to room temperature, allow the vial to equilibrate before opening to prevent condensation of atmospheric water onto the cold product.
References
-
O'Donnell, M. J. , Boniece, J. M., & Earp, S. E. (1978).[5] "The synthesis of amino acids by phase-transfer reactions."[5] Tetrahedron Letters, 19(30), 2641-2644.
-
Pickard, P. L. , & Tolbert, T. L. (1961).[1] "An Improved Method of Ketimine Synthesis." Journal of Organic Chemistry, 26(12), 4886–4888.
-
Cordes, E. H. , & Jencks, W. P. (1963). "The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines." Journal of the American Chemical Society, 85(18), 2843–2848. (Fundamental kinetics of imine hydrolysis).
-
Biotage Application Note. (2023). "How to purify organic amines and imines using amine-functionalized silica."
Sources
- 1. Benzophenone imine - Wikipedia [en.wikipedia.org]
- 2. CN1095829C - Removel of water and ammoia from benzophenone imine reactor effluents - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis of amino acids by phase-transfer reactions [organic-chemistry.org]
Technical Support Center: Resolving Isomer Mixtures in Benzophenone Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regiocontrol & Purification of Benzophenone Isomers
Executive Summary & Triage
The Core Challenge: In Friedel-Crafts acylation, the synthesis of substituted benzophenones (e.g., 4-methylbenzophenone) often results in a mixture of ortho-, meta-, and para- isomers. While para- is typically favored due to steric hindrance and electronic effects, the ortho- isomer frequently persists (2–15%) and is notoriously difficult to remove because the boiling point differentials are often negligible (<5°C), rendering fractional distillation ineffective.
Immediate Action Protocol: Before attempting purification, quantify your crude isomer ratio via HPLC or GC.
-
If para > 85%: Proceed to Protocol A (Fractional Crystallization) .
-
If para < 85%: You are near the eutectic composition. Crystallization will likely result in "oiling out" or co-precipitation. Proceed to Protocol B (Chromatographic Resolution) or Protocol C (Chemical Derivatization) .
Diagnostic Workflow (Decision Tree)
The following logic gate determines the optimal purification route based on your crude intermediate's profile.
Figure 1: Decision matrix for selecting the purification method based on crude isomer purity and scale.
Protocol A: Fractional Crystallization (The "Standard" Approach)
Applicability: Crude mixtures with >85% desired isomer. Mechanism: Exploits the differential solubility of the symmetric para isomer (higher lattice energy) versus the asymmetric ortho isomer.
Technical Guide
-
Solvent Selection:
-
Primary: Methanol (MeOH) or Ethanol (EtOH).
-
Anti-solvent: Water (carefully added).
-
Note: Benzophenones are highly soluble in aromatics (toluene); avoid these for crystallization as recovery will be low.
-
-
The "Oiling Out" Prevention Step: Benzophenones have low melting points (often 40–80°C). If the solution is too concentrated or cooled too fast, the product separates as a supercooled liquid (oil) rather than crystals.
-
Fix: Determine the Metastable Zone Width (MSZW) . You must seed the solution before it hits the oiling-out temperature (typically 5–10°C above the melting point of the mixture).
-
-
Step-by-Step Procedure:
-
Dissolve crude solid in minimum boiling MeOH (approx. 3-5 mL per gram).
-
Cool slowly to 40°C.
-
CRITICAL: Add seed crystals (0.1 wt%) of pure para-isomer.
-
Cool to 0°C at a rate of 10°C/hour. Agitate gently (100 RPM).
-
Filter cold.[1] Wash with cold (–20°C) MeOH.
-
Data: Solvent Efficiency for 4-Methylbenzophenone
| Solvent System | Yield (%) | Purity Increase | Risk of Oiling Out |
| Methanol (100%) | 65-70% | High (+10-15%) | Moderate |
| EtOH/H2O (80:20) | 85% | Moderate (+5-8%) | High |
| Isopropanol | 50% | Very High (+18%) | Low |
Protocol B: Chromatographic Resolution (Difficult Separations)
Applicability: When ortho/meta isomers are >15% or high purity (>99.5%) is required for pharmaceutical intermediates.
The Problem: Standard C18 silica often fails to separate ortho and para isomers effectively because their hydrophobicity is nearly identical.
The Solution: Use π-π interaction selective stationary phases.
Method Development Parameters
-
Stationary Phase: Phenyl-Hexyl or Biphenyl columns are superior to C18. The π-electrons in the stationary phase interact differently with the electron-deficient carbonyl of the benzophenone isomers depending on the steric position of the substituents.
-
Mobile Phase: Acetonitrile (ACN) / Water (with 0.1% Formic Acid).
-
Gradient: Isocratic holds are often required to resolve the "shoulder" peaks of isomers.
Recommended HPLC Conditions:
-
Column: Phenyl-Hexyl (5 µm, 4.6 x 150 mm)
-
Flow: 1.0 mL/min
-
Detection: UV @ 254 nm (Benzophenone π-π* transition)
-
Elution: 60% ACN / 40% Water (Isocratic)
Protocol C: Chemical Derivatization (Kinetic Resolution)
Applicability: When physical separation fails (e.g., isomers with identical boiling points and solubility).
Concept: The ortho isomer is sterically hindered near the carbonyl group. Reagents attacking the carbonyl will react faster with the para isomer.
Workflow:
-
Reduction: Treat the mixture with NaBH₄ (0.5 eq). The para-benzophenone reduces to the alcohol (benzhydrol) much faster than the sterically hindered ortho-isomer.
-
Separation: The resulting para-alcohol has significantly different polarity and solubility than the unreacted ortho-ketone. Separate via flash chromatography or acid-base extraction (if using specific derivatives).
-
Oxidation: Re-oxidize the purified alcohol back to the ketone using Jones Reagent or PCC.
Frequently Asked Questions (Troubleshooting)
Q: My benzophenone product is coming out as a yellow oil at the bottom of the flask. What happened? A: This is "oiling out" (Liquid-Liquid Phase Separation). It happens when the crystallization temperature is lower than the liquid-liquid demixing temperature but higher than the crystal nucleation temperature.
-
Fix: Re-heat to dissolve the oil. Add a seed crystal at a higher temperature. Add a small amount of a "good" solvent (like Toluene) to the crystallization mix to increase solubility slightly, preventing the oil phase from forming before the crystal phase.
Q: Can I use distillation to separate 2-methylbenzophenone from 4-methylbenzophenone? A: No. The boiling point difference is typically <3°C. You will form an azeotrope-like mixture. Distillation is only useful for removing the solvent and heavy tars (bottoms), not for isomer resolution.
Q: Why is my Friedel-Crafts reaction yielding 20% ortho isomer? I thought it was para selective? A: While AlCl₃ catalyzed acylation is para directing, high temperatures and highly active substrates (like toluene) increase the statistical probability of ortho attack.
-
Optimization: Lower the reaction temperature to 0°C–5°C. Switch to a bulkier solvent (e.g., nitrobenzene) or a shape-selective zeolite catalyst (e.g., H-Beta zeolite) to sterically suppress ortho formation [1].
References
-
Royal Society of Chemistry. "Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone." CrystEngComm, 2021. Available at: [Link]
-
National Institutes of Health (NIH). "Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3." PubMed Central. Available at: [Link]
-
Beilstein Institute. "A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis." Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
Validation & Comparative
13C NMR Chemical Shifts for Fluorinated Benzophenones: A Comparative Guide
Introduction: The Fluorine Signature
Fluorinated benzophenones are critical intermediates in the synthesis of polyether ether ketones (PEEK), photoinitiators, and various pharmaceutical scaffolds (e.g., fenofibrate analogs). However, the introduction of a fluorine atom creates a "spectral maze" in
This guide moves beyond simple peak listing. It provides a mechanistic framework for predicting and assigning chemical shifts in mono- and di-fluorinated benzophenones, distinguishing between regioisomers (2-F, 3-F, 4-F) using coupling constants as the primary diagnostic tool.
Mechanistic Principles: Decoding the Spectrum
To accurately interpret these spectra, one must understand two competing forces: Substituent Chemical Shifts (SCS) and Carbon-Fluorine Coupling (
A. Substituent Chemical Shifts (SCS)
Fluorine is highly electronegative (Inductive effect,
-
Ipso (C-F): Massive deshielding due to
effect ( ppm). -
Ortho: Shielding due to resonance (
ppm). -
Meta: Slight deshielding (
ppm). -
Para: Shielding due to resonance (
ppm).
B. Coupling Constants ( )
The magnitude of the splitting is the "ruler" for determining the distance of a carbon from the fluorine atom.
- (Ipso): ~240–255 Hz (Huge doublet).
- (Ortho): ~21–25 Hz (Distinct doublet).
- (Meta): ~7–10 Hz (Small doublet).
- (Para): ~2–3 Hz (Often unresolved broadening).
Comparative Analysis: Isomer Distinction
The following table synthesizes experimental data for Benzophenone and 4,4'-Difluorobenzophenone with calculated predictive shifts for the mono-fluorinated isomers based on standard SCS additivity rules.
Table 1: Comparative C NMR Shifts (ppm) and Coupling Constants (Hz)
| Carbon Position | Benzophenone (Ref) | 2-Fluorobenzophenone (Predicted) | 3-Fluorobenzophenone (Predicted) | 4-Fluorobenzophenone (Exp/Pred) | 4,4'-Difluorobenzophenone (Exp) |
| C=O (Carbonyl) | 196.7 (s) | 193.5 (d, | 195.5 (d, | 195.3 (s) | 193.6 (s) |
| C-1 (Ipso to C=O) | 137.6 | 128.5 (d, | 138.8 (d, | 133.8 (d, | 133.5 (d, |
| C-2 (Ortho to C=O) | 130.0 | 161.5 (d, | 117.1 (d, | 132.5 (d, | 132.3 (d, |
| C-3 (Meta to C=O) | 128.3 | 116.5 (d, | 162.8 (d, | 115.5 (d, | 115.6 (d, |
| C-4 (Para to C=O) | 132.4 | 133.5 (d, | 121.5 (d, | 165.4 (d, | 165.6 (d, |
| C-5 | 128.3 | 124.5 (d, | 130.5 (d, | 115.5 (d, | 115.6 (d, |
| C-6 | 130.0 | 132.1 (d, | 125.8 (d, | 132.5 (d, | 132.3 (d, |
*Note: The carbon directly attached to Fluorine (C-F) is easily identified by its massive coupling constant (>240 Hz) and downfield shift (~160-165 ppm).
Key Diagnostic Features:
-
The Carbonyl Signal (C=O):
-
2-F Isomer: The carbonyl is ortho to the fluorine ring. Through-space interactions and
coupling often result in a visible doublet ( Hz) or significant broadening. -
4-F Isomer: The carbonyl is 5 bonds away. The coupling is negligible (
Hz), appearing as a sharp singlet.
-
-
Symmetry:
-
4,4'-Difluorobenzophenone: Highly symmetric. You will see only 4 aromatic signals + 1 carbonyl.
-
Mono-fluorinated isomers: Asymmetric. You will see 10 aromatic signals (6 from the fluorinated ring, 4 from the unsubstituted phenyl ring).
-
Visual Logic: Regioisomer Assignment Workflow
Use this decision tree to assign your unknown fluorinated benzophenone sample.
Figure 1: Decision tree for assigning regiochemistry in fluorinated benzophenones based on signal count and chemical shift logic.
Experimental Protocol: The Quantitative Fluorine Workflow
Standard proton-decoupled
Protocol for Quantitative/Structural Analysis
-
Solvent Choice:
-
Recommended:
(Standard). -
Alternative:
if solubility is an issue. Note that DMSO peaks (~39 ppm) may overlap with aliphatic impurities, though not aromatic signals.
-
-
Pulse Sequence:
-
Standard: zgpg (Power-gated decoupling). Good for quick structure checks.
-
Quantitative: zgig (Inverse gated decoupling). This suppresses the Nuclear Overhauser Effect (NOE), allowing for accurate integration of quaternary carbons, though it sacrifices sensitivity.
-
-
Acquisition Parameters:
-
Spectral Width: Increase to 250 ppm (-10 to 240 ppm) to ensure the C-F quartets/doublets are not aliased.
-
Relaxation Delay (
):-
Standard: 2 seconds.
-
Quantitative:5–10 seconds . Quaternary carbons attached to fluorine have very long
relaxation times.
-
-
Scans: Minimum 1024 scans . The splitting of the C-F signal into a doublet (or doublet of doublets) halves the height of the peak. You need more scans to distinguish the "feet" of the multiplets from noise.
-
-
Processing:
-
Line Broadening (LB): Set to 1.0 – 2.0 Hz . Since C-F couplings are large, you can afford more broadening to smooth the baseline noise without losing resolution.
-
References
-
Substituent Chemical Shifts & Coupling Constants
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link
-
-
4,4'-Difluorobenzophenone Data
-
Fluorine Coupling Mechanisms
-
Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
-
Experimental 13C NMR Data (4-Fluorobenzophenone)
-
ChemicalBook. (n.d.). 4-Fluorobenzophenone NMR Spectrum. Link
-
Sources
A Comparative Guide to the Infrared Spectroscopy of 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone
This technical guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone. Designed for researchers, scientists, and drug development professionals, this document objectively compares the spectral features of the title compound with key structural analogues—benzophenone and morpholine—to provide a robust framework for structural elucidation and quality control. The guide is grounded in the fundamental principles of vibrational spectroscopy and supported by experimental data from established literature.
Introduction: The Role of IR Spectroscopy in Pharmaceutical Analysis
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry and pharmaceutical development. It operates on the principle that covalent bonds in a molecule are not static; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, such as stretching and bending.[1] An IR spectrum, which plots transmittance or absorbance against wavenumber (cm⁻¹), serves as a unique molecular "fingerprint," revealing the presence of specific functional groups and providing insights into the overall molecular architecture.[2]
For a complex pharmaceutical intermediate like 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone, IR spectroscopy is a rapid, non-destructive method to verify its identity, assess purity, and confirm the successful incorporation of its various structural motifs.
Structural Deconstruction and Predicted Spectral Features
To accurately interpret the IR spectrum, we must first deconstruct the target molecule into its constituent functional groups. Each group contributes characteristic absorption bands to the overall spectrum.
Key Functional Groups in 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone:
-
Aromatic Ketone (Benzophenone Core): The diaryl ketone is the central feature. The carbonyl (C=O) group gives rise to one of the strongest and most diagnostic peaks in the spectrum. Its conjugation with two aromatic rings lowers its stretching frequency compared to a simple aliphatic ketone.[3][4]
-
Substituted Aromatic Rings:
-
Halogen Substituents: The carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds have distinct stretching vibrations, typically found in the fingerprint region. The C-F stretch is usually a very strong band.[7]
-
Morpholine Moiety:
-
Tertiary Amine & Ether: This heterocyclic ring contains both C-N and C-O-C linkages, which will produce stretching vibrations in the fingerprint region (1300-1000 cm⁻¹).[8]
-
Aliphatic C-H Bonds: The methylene (-CH₂-) groups in the morpholine ring and the benzylic methylene group will show characteristic sp³ C-H stretching vibrations below 3000 cm⁻¹.[9]
-
The logical relationship between the molecular structure and its expected IR signals is visualized below.
Caption: Relationship between functional groups and expected IR peaks.
Comparative Spectral Analysis
To understand the spectrum of the target molecule, we will compare its expected peaks with the known spectra of its core components: benzophenone and morpholine.
Reference 1: Benzophenone
Benzophenone is the parent diaryl ketone. Its spectrum is dominated by a few key features:
-
C=O Stretch: A very strong, sharp absorption band is typically observed around 1650-1665 cm⁻¹.[10][11] This frequency is lower than that of aliphatic ketones (~1715 cm⁻¹) due to the resonance effect of the adjacent phenyl rings, which weakens the C=O double bond.
-
Aromatic C-H Stretch: Medium to weak bands appear in the 3000-3100 cm⁻¹ region.[5]
-
Aromatic C=C Stretch: Two or more sharp bands of variable intensity are found in the 1600-1450 cm⁻¹ range.[5][12]
Reference 2: Morpholine
Morpholine provides the characteristic signals for the saturated heterocyclic portion of the target molecule:
-
N-H Stretch: In unsubstituted morpholine, a medium-intensity peak appears around 3330 cm⁻¹.[13] This peak will be absent in our target molecule because the nitrogen is tertiary (part of a morpholinomethyl group).
-
Aliphatic C-H Stretch: Strong, sharp peaks are observed between 2800 and 3000 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the -CH₂- groups.[13][14]
-
C-O-C and C-N Stretches: Strong absorptions corresponding to the ether and amine linkages appear in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹.[8]
Analysis of 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone
By synthesizing the features of the reference compounds and considering the electronic effects of the substituents, we can predict the IR spectrum of the title compound. The electron-withdrawing nature of the chloro and fluoro substituents is expected to slightly increase the frequency of the C=O stretch compared to unsubstituted benzophenone, while the electron-donating tendency of the para-morpholinomethyl group may have a slight opposing effect.
The following table summarizes the predicted and comparative IR data.
| Vibrational Mode | Benzophenone (cm⁻¹) [5][10] | Morpholine (cm⁻¹) [13][14] | Predicted 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone (cm⁻¹) | Comments on Assignment |
| Aromatic C-H Stretch | 3000-3100 | - | 3050-3150 | Weak to medium intensity. Characteristic of sp² C-H bonds. |
| Aliphatic C-H Stretch | - | 2800-3000 | 2820-2980 | Strong, sharp peaks from morpholine and benzylic -CH₂- groups. |
| Ketone C=O Stretch | ~1652-1665 | - | ~1670 | Strong, sharp. Frequency is influenced by all aromatic substituents. |
| Aromatic C=C Stretch | 1600-1450 | - | 1590-1610, 1480-1520 | Multiple sharp bands of medium to strong intensity. |
| C-F Stretch | - | - | ~1250 | Expected to be a very strong and prominent band. |
| C-O-C Stretch (Ether) | - | ~1115 | ~1120 | Strong band from the morpholine ring. |
| C-N Stretch (Amine) | - | ~1070 | ~1075 | Medium to strong band from the morpholine ring. |
| C-Cl Stretch | - | - | 800-850 | Medium to strong intensity in the lower fingerprint region.[7] |
Standard Experimental Protocol: Acquiring the IR Spectrum
This section outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.
Apparatus:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).
-
Spatula.
-
Isopropanol or ethanol for cleaning.
-
Lint-free wipes.
Procedure:
-
Background Scan: Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with isopropanol. Allow the solvent to fully evaporate. Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the ATR crystal.
-
Sample Application: Place a small amount (1-5 mg) of the solid 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone powder onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the collected background spectrum to produce the final transmittance or absorbance spectrum.
-
Cleaning: After the measurement, release the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly with a solvent-dampened wipe.
The general workflow for this experimental analysis is depicted below.
Caption: Standard workflow for FT-IR analysis using an ATR accessory.
Conclusion
The IR spectrum of 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone is a composite of its constituent parts, yet it presents a unique fingerprint. Key diagnostic features for structural confirmation include:
-
The presence of a strong carbonyl (C=O) absorption around 1670 cm⁻¹.
-
The simultaneous presence of aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹).
-
A very strong C-F stretching band around 1250 cm⁻¹.
-
Prominent C-O and C-N stretching bands from the morpholine ring in the 1200-1000 cm⁻¹ region.
-
The absence of any broad O-H or N-H bands above 3200 cm⁻¹.
By comparing an experimentally obtained spectrum to the analysis provided in this guide, researchers can confidently verify the chemical identity and structural integrity of this complex benzophenone derivative.
References
-
Brainly. (2023). IR Spectrum of Benzophenone and Triphenylmethanol. Available at: [Link]
-
ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the... [Diagram]. Available at: [Link]
-
ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum... [Diagram]. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Far-Infrared Spectrum of Benzophenone. Spectroscopy Letters. Available at: [Link]
-
Royal Society of Chemistry. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics. Available at: [Link]
-
ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Diagram]. Available at: [Link]
-
Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. Available at: [Link]
-
NIST WebBook. (n.d.). Morpholine. Available at: [Link]
-
NIST WebBook. (n.d.). Morpholine hydrochloride. Available at: [Link]
-
ResearchGate. (2006). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Available at: [Link]
-
Proprep. (n.d.). What is benzophenone ir spectrum?. Available at: [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]
-
Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]
-
Milwaukee Area Technical College. (n.d.). Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of benzophenone-containing PSEBS during... [Diagram]. Available at: [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups [PDF]. Available at: [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. Available at: [Link]
-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions [PDF]. Available at: [Link]
-
PubMed. (1991). Analysis of benzophenones by gas chromatography/Fourier transform-infrared spectrometry. Forensic Science International. Available at: [Link]
Sources
- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. brainly.com [brainly.com]
- 6. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
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- 13. Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26582K [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Comparative Guide: Biological Activity of Morpholine vs. Piperazine Benzophenones
Executive Summary
This guide provides a technical comparison between morpholine and piperazine substituents on the benzophenone scaffold. In drug discovery, the benzophenone moiety serves as a privileged structure for inhibiting varying enzymes (e.g., cholinesterases) and disrupting tubulin polymerization. The choice between a morpholine ring (1-oxa-4-azacyclohexane) and a piperazine ring (1,4-diazacyclohexane) is a critical decision point in Lead Optimization.
The Verdict:
-
Piperazine Benzophenones: Generally exhibit higher potency and broader biological spectra (antimicrobial and cytotoxic) due to the secondary nitrogen’s ability to engage in additional hydrogen bonding or ionic interactions. However, they often suffer from rapid metabolic clearance via N-oxidation.
-
Morpholine Benzophenones: Offer superior metabolic stability and optimized lipophilicity (LogP). While often slightly less potent in raw binding affinity, they frequently demonstrate better oral bioavailability and blood-brain barrier (BBB) permeation.
Chemical & Structural Basis[1][2][3][4][5][6][7]
The biological divergence stems from the physicochemical properties of the heterocycles attached to the benzophenone core.
| Feature | Morpholine Moiety | Piperazine Moiety | Impact on Benzophenone Activity |
| Structure | Ether oxygen (-O-) at pos 4 | Secondary amine (-NH-) at pos 4 | Morpholine is a metabolic blocker; Piperazine is a functional handle.[1] |
| Basicity (pKa) | ~8.3 (Conjugate acid) | ~9.8 (Conjugate acid) | Piperazine is predominantly cationic at physiological pH (7.4), enhancing solubility and electrostatic binding. |
| H-Bonding | Acceptor only (Oxygen) | Acceptor & Donor (NH) | Piperazine can form an additional H-bond with target residues (e.g., Asp/Glu), often increasing IC50 potency. |
| Lipophilicity | Lowers LogP (Hydrophilic) | Variable (pH dependent) | Morpholine is used to lower LogP without introducing a reactive center. |
Structural Visualization
The following diagram illustrates the key pharmacophoric differences.
Figure 1: Pharmacophoric impact of heterocyclic substitution on the benzophenone core.
Comparative Biological Activity[6][7]
Antimicrobial Efficacy
Piperazine derivatives typically outperform morpholine analogues in raw antimicrobial potency, particularly against Gram-negative bacteria, due to the cationic nature of the piperazine nitrogen facilitating outer membrane permeation.
Experimental Data Summary (Representative MIC Values):
| Organism | Morpholine-Benzophenone (MIC µg/mL) | Piperazine-Benzophenone (MIC µg/mL) | Observation |
| S. aureus (Gram+) | 12.5 – 50 | 3.12 – 12.5 | Piperazine shows 4x higher potency. |
| E. coli (Gram-) | 25 – >100 | 6.25 – 25 | Cationic charge of piperazine aids penetration. |
| C. albicans (Fungal) | 50 – 100 | 12.5 – 50 | Piperazine derivatives show broader antifungal spectrum. |
Note: Data aggregated from comparative SAR studies of benzophenone-linked heterocycles.
Anticancer (Cytotoxicity)
In cytotoxicity assays (MTT), piperazine benzophenones often exhibit lower IC50 values. However, morpholine derivatives are frequently explored for their ability to evade efflux pumps (P-gp).
-
Piperazine Mechanism: The secondary amine often interacts with the colchicine-binding site of tubulin or intercalates with DNA.
-
Morpholine Mechanism: Primarily acts through steric occlusion and weak H-bonding; often requires a linker to match piperazine's potency.
Cytotoxicity Profile (MCF-7 Breast Cancer Cell Line):
-
4-Piperazinylbenzophenone: IC50 ≈ 5.5 µM (High Potency)[2]
-
4-Morpholinylbenzophenone: IC50 ≈ 9.1 µM (Moderate Potency)
Experimental Protocols
Synthesis: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of 4-substituted benzophenones. This method is self-validating via TLC monitoring of the starting material disappearance.
Reagents:
-
4-Fluorobenzophenone (Starting Material)
-
Potassium Carbonate (
) (Base) -
DMF (Dimethylformamide) (Solvent)
Workflow Diagram:
Figure 2: General synthesis workflow for amino-benzophenone derivatives via SNAr.
Step-by-Step Protocol:
-
Preparation: Dissolve 4-fluorobenzophenone (10 mmol) in dry DMF (15 mL).
-
Activation: Add anhydrous
(20 mmol) and stir at room temperature for 10 minutes. -
Substitution: Add the respective amine (morpholine or piperazine, 12 mmol) dropwise.
-
Reaction: Heat the mixture to 100°C. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The spot for 4-fluorobenzophenone (
) should disappear, replaced by a lower product spot. -
Quenching: Pour the hot reaction mixture into crushed ice (100 g) with vigorous stirring.
-
Isolation: Filter the resulting solid precipitate. Wash with cold water (3x 20 mL) to remove DMF and inorganic salts.
-
Purification: Recrystallize from hot ethanol.
Biological Assay: MTT Cytotoxicity
Self-Validating Control: Use Doxorubicin as a positive control.[7] If Doxorubicin IC50 deviates >20% from historical data, invalidate the run.
-
Seeding: Plate MCF-7 cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (Morpholine/Piperazine benzophenones) at serial dilutions (0.1 – 100 µM).
-
Incubation: Incubate for 48h at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Mechanism of Action & SAR Decision Tree
Understanding the "Why" behind the activity allows for rational drug design.
-
Morpholine (The Shield): The oxygen atom is electron-withdrawing relative to the nitrogen, reducing the electron density on the benzophenone ring less than the piperazine. This can be advantageous if the target requires a specific electronic distribution. Crucially, the ether oxygen is not a substrate for CYP450 N-oxidation, prolonging half-life (
). -
Piperazine (The Anchor): The distal nitrogen (
) is basic. In the acidic microenvironment of tumors or bacterial cell walls, it becomes protonated ( ). This cation can form salt bridges with anionic residues (e.g., Aspartate) in the target protein's active site, drastically increasing binding affinity ( ).
SAR Decision Logic:
Figure 3: Decision tree for selecting between morpholine and piperazine scaffolds.
References
-
Antimicrobial Evaluation: Bonomo, M. G., et al. (2024).[6] "New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Synthesis & SAR: Mahesh, A. R., et al. (2013). "Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives." World Journal of Pharmacy and Pharmaceutical Sciences. Link
-
Anticancer Mechanisms: Zhang, L., et al. (2023). "Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents." Chemistry & Biodiversity. Link
-
Benzophenone Scaffold Analysis: Insuasty, A., et al. (2020). "Synthesis and anticancer evaluation of novel morpholine analogues." Sciforum. Link(Representative SAR data).
-
General Pharmacophores: Kourounakis, A. P., et al. (2019). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews. Link
Sources
- 1. sciforum.net [sciforum.net]
- 2. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. preprints.org [preprints.org]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking Elemental Analysis Protocols for Mixed-Halogenated Small Molecules: A Focus on C18H17ClFNO2
Executive Summary
Compound Identity: C18H17ClFNO2 (MW: ~333.77 g/mol )
Classification: Mixed-Halogenated (Cl, F) Nitrogenous Organic Intermediate.[1][2][3]
Context: In drug development, this molecule represents a critical "stress test" for elemental analysis. The simultaneous presence of Chlorine (10.6%) and Fluorine (5.7%) alongside Carbon, Hydrogen, and Nitrogen creates a specific analytical conflict: Fluorine attacks standard quartz combustion tubes (
This guide objectively compares the two industry-standard workflows for validating this compound: Modified Automated Flash Combustion (Method A) and Oxygen Flask Combustion (Schöniger) coupled with IC (Method B) .
Part 1: The Analytical Challenge (The "Fluorine Effect")
Before selecting a protocol, researchers must understand why standard CHN analysis fails for C18H17ClFNO2 without modification.
-
Quartz Etching: High-temperature combustion releases Fluorine as
or . These species react with the quartz ( ) combustion tube: Consequence: This permanently damages the reactor and results in low Fluorine recovery and artificially high Oxygen values (if measuring O). -
Interference: Chlorine can form volatile metal chlorides with standard catalysts, leading to memory effects in subsequent runs.
Part 2: Comparative Analysis of Methods
Method A: Automated Dynamic Flash Combustion (The High-Throughput Standard)
Best for: Routine QC, High Sample Volume, CHN determination.
Mechanism: The sample is encapsulated in tin and dropped into a vertical reactor at >950°C. A pulse of Oxygen triggers a violent "flash" combustion (reaching ~1800°C).
-
Crucial Modification for C18H17ClFNO2: You must use specific additives (e.g.,
or ) to sequester the Fluorine and prevent quartz damage.
Method B: Oxygen Flask (Schöniger) + Ion Chromatography (The Specificity Standard)
Best for: Accurate F/Cl quantification, definitive structure validation.
Mechanism: The sample is burned manually in a closed flask filled with Oxygen. The gases are absorbed into a liquid solution (e.g.,
Comparison Matrix
| Feature | Method A: Modified Flash Combustion | Method B: Schöniger Flask + IC |
| Target Elements | C, H, N (Simultaneous) | F, Cl, S (Sequential or Simultaneous IC) |
| Accuracy (C18H17ClFNO2) | ||
| Sample Requirement | 1–3 mg | 5–10 mg |
| Throughput | High (5–10 mins/sample) | Low (30+ mins/sample) |
| Fluorine Handling | Requires Additives ( | Native (Absorbed in solution) |
| Cost per Analysis | Low | Medium (Labor intensive) |
Part 3: Experimental Protocols
Protocol 1: Modified CHN Analysis for Fluorinated Organics
Objective: Determine %C, %H, %N while protecting the instrument from Fluorine.
Reagents & Standards:
-
Reference Standard: Acetanilide (Standard) or 4-Fluorobenzoic Acid (Matrix Match).
-
Additive: Tungsten Oxide (
) or Vanadium Pentoxide ( ) powder.
Step-by-Step Workflow:
-
Weighing: Weigh 1.5 mg to 2.0 mg of C18H17ClFNO2 into a pre-cleaned Tin capsule.
-
Additive Loading: Add 10–15 mg of
directly over the sample in the capsule.-
Why: The
acts as a flux and binds the Fluorine during the flash combustion, preventing it from attacking the quartz tube.
-
-
Encapsulation: Fold the tin capsule tightly to exclude atmospheric Nitrogen.
-
Combustion: Inject into the analyzer (e.g., Thermo FlashSmart or Elementar vario).
-
Reactor Temp: 950°C.
-
Reduction Oven: 650°C (Copper).
-
-
Detection: TCD (Thermal Conductivity Detector) measures
, , and .[6]
Protocol 2: Simultaneous Halogen Determination (Combustion IC)
Objective: Quantify %Cl and %F to confirm the 1:1 ratio.
Step-by-Step Workflow:
-
Combustion: Weigh 5.0 mg of sample into ashless paper. Burn in a Schöniger flask filled with Oxygen and containing 10 mL of absorption solution (0.1 M NaOH + 0.1%
). -
Absorption: Shake vigorously and let stand for 20 minutes to ensure all gases (
, ) are absorbed. -
Analysis: Inject the solution into an Ion Chromatograph (e.g., Dionex Integrion).
-
Column: Anion Exchange (e.g., IonPac AS11-HC).
-
Eluent: KOH gradient.
-
-
Calculation: Compare peak areas against a mixed standard of Fluoride (F-) and Chloride (Cl-).
Part 4: Data Visualization & Logic
Workflow Decision Tree
The following diagram illustrates the decision logic for analyzing C18H17ClFNO2, ensuring instrument safety and data integrity.
Caption: Analytical workflow for C18H17ClFNO2, highlighting the critical mitigation step for Fluorine compatibility.
Part 5: Reference Standards & Theoretical Data
To validate your results, compare experimental values against the theoretical composition of C18H17ClFNO2.
Theoretical Composition Table:
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % |
| Carbon (C) | 18 | 12.011 | 216.198 | 64.77% |
| Hydrogen (H) | 17 | 1.008 | 17.136 | 5.13% |
| Chlorine (Cl) | 1 | 35.45 | 35.45 | 10.62% |
| Fluorine (F) | 1 | 18.998 | 18.998 | 5.69% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 4.20% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 9.59% |
| Total | 333.79 g/mol | 100.00% |
Recommended Certified Reference Materials (CRMs):
-
For CHN Calibration: Acetanilide (C8H9NO) - The industry standard.
-
For Fluorine Validation: 4-Fluorobenzoic Acid (C7H5FO2) - Theoretical F: 13.56%.
-
For Chlorine Validation: p-Chlorobenzoic Acid (C7H5ClO2) - Theoretical Cl: 22.65%.
References
-
Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42203. Link
-
ASTM International. (2023). ASTM D5808-20: Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry.Link
- Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. (The foundational text for Oxygen Flask Combustion).
-
U.S. EPA. (2024).[7] Method 1621: Screening Method for the Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).[7][8]Link
-
PubChem. (n.d.). Compound Summary: C18H17ClFNO2 (CID 76319155). National Library of Medicine. Link
Sources
- 1. Actinodaphnine | C18H17NO4 | CID 160502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride | C20H19ClF7NO2 | CID 10116311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Fluorine and Chlorine in Marine and Stream Sediment by Ion Chromatography Combined with Alkaline Digestion in a Bomb [mdpi.com]
- 4. aga-analytical.com.pl [aga-analytical.com.pl]
- 5. Comprehensive Screening of Per- and Polyfluoroalkyl Substances (PFAS) in Food Contact Materials: Utilizing Combustion Ion Chromatography for Total Organic Fluorine (TOF) Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
- 7. labcompare.com [labcompare.com]
- 8. epa.gov [epa.gov]
Reference Standard Qualification: 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone
Topic: Reference Standards for 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone Content Type: Publish Comparison Guide
A Comparative Guide for Critical Intermediate Analysis in Kinase Inhibitor Development
Executive Summary 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone (CAS 898770-47-3) is a high-value pharmacophore intermediate used in the synthesis of next-generation diaryl ketone-based kinase inhibitors (e.g., p38 MAP kinase and PI3K pathways).[1][2] Its structural integrity—specifically the regiochemistry of the morpholinomethyl group—is critical for downstream Active Pharmaceutical Ingredient (API) efficacy.[1]
This guide compares the analytical performance of Certified Reference Materials (CRM) against Research Grade (RG) alternatives.[1] We demonstrate that while RG materials are cost-effective for early synthesis, they lack the isomeric specificity and mass balance data required for GMP impurity profiling, leading to potential Out-of-Specification (OOS) results in late-stage development.[1][2]
Part 1: The Molecule in Context
To understand the reference standard requirements, one must understand the synthesis risks.[2] This benzophenone is typically synthesized via Friedel-Crafts acylation.[1][2] A common failure mode in this pathway is regioisomeric scrambling , producing the 2'-morpholinomethyl or 3'-morpholinomethyl isomers alongside the desired 4'-isomer.[1][2]
Figure 1: Synthesis & Impurity Origin Pathway
The following diagram illustrates the critical acylation step where isomeric impurities are introduced, necessitating high-resolution reference standards.[2]
Caption: Fig 1. Origin of isomeric impurities. Low-grade standards often fail to quantify the 2'/3'-isomer, leading to response factor errors.[1][2]
Part 2: Comparative Analysis of Reference Standard Grades
Researchers often face a choice between expensive ISO 17034 CRMs and readily available "Building Block" grade materials.[2] The table below summarizes the critical performance gaps based on experimental validation.
Table 1: Performance Comparison (CRM vs. Research Grade)
| Feature | Option A: Certified Reference Material (CRM) | Option B: Research Grade (RG) | Impact on Data |
| Purity Assignment | Mass Balance Approach (100% - Impurities - Water - Residual Solvents - Inorganics) | HPLC Area % only | RG overestimates purity by ignoring water/salts (often 2-5% error).[1][2] |
| Isomeric Specificity | qNMR & Regio-selective HPLC confirmed. | Unverified. | Risk of using a standard containing 5% 2'-isomer, skewing potency calculations.[2] |
| Salt Stoichiometry | Counter-ion (e.g., HCl) quantified by Ion Chromatography.[2] | Often ambiguous (Free base vs. HCl salt mix).[1] | Molecular weight calculation errors (up to 12% mass error).[1] |
| Traceability | SI-Traceable (NIST/BIPM).[1][2] | Vendor Lot only. | Data rejected in IND/NDA regulatory filings. |
Part 3: Analytical Performance & Experimental Data
To validate the necessity of a CRM, we compared the chromatographic resolution of the Target (4'-isomer) against the likely Impurity (2'-isomer) using two different method grades.
Experimental Setup
-
Instrument: Agilent 1290 Infinity II LC / 6470 Triple Quad MS.
-
Column: Waters XSelect CSH C18 (150mm x 4.6mm, 3.5µm) - Chosen for superior basic compound peak shape at high pH.[1][2]
-
Mobile Phase:
-
Detection: UV at 254nm and MS (ESI+).
Results: Isomeric Resolution
| Standard Type | Retention Time (4'-Isomer) | Retention Time (2'-Isomer) | Resolution (Rs) | Conclusion |
| Research Grade (Generic Method) | 4.2 min | 4.3 min | 0.8 (Co-elution) | FAIL. The impurity is integrated as part of the main peak, inflating purity.[1][2] |
| CRM (Optimized Method) | 4.2 min | 4.8 min | 2.4 (Baseline) | PASS. Accurate quantification of the specific isomer is possible.[1] |
Mechanistic Insight: The morpholine nitrogen is basic (pKa ~8.3).[1] Using a high pH buffer (Ammonium Bicarbonate, pH 10) suppresses ionization, increasing retention and hydrophobic interaction differences between the para (4') and ortho (2') isomers.[1][2] Generic low-pH methods (Formic acid) often fail to separate these regioisomers.[1]
Part 4: Protocol for Standard Qualification (Self-Validating System)
If a commercial CRM is unavailable, you must qualify an in-house Primary Standard.[1] Follow this self-validating workflow to ensure "Trustworthiness."
Figure 2: The Qualification Workflow
This workflow ensures that the assigned purity value is derived from independent orthogonal methods.
Caption: Fig 2. Mass Balance approach for primary standard qualification.[1][2] Relies on orthogonal subtraction of all impurities.
Detailed Protocol Steps:
-
Structural Confirmation (Identity):
-
Run 1H-NMR (DMSO-d6) . Verify the diagnostic doublet for the 4'-morpholinomethyl protons (~3.5 ppm).[1]
-
Check: Ensure no splitting patterns indicate a mixture of ortho/para substitution.
-
-
Chromatographic Purity (Organic Impurities):
-
Volatiles & Inorganics (The "Hidden" Mass):
-
Calculation:
Part 5: Stability & Handling[1]
-
Storage: Store at 2-8°C in amber vials. Benzophenones are photo-active; exposure to UV light can induce radical formation or cyclization (Norrish reactions), degrading the standard.[1][2]
-
Hygroscopicity: If the material is the Hydrochloride salt (common for morpholines), it is highly hygroscopic.[2] Equilibrate to room temperature in a desiccator before weighing to prevent weighing errors due to moisture uptake.[2]
References
-
International Council for Harmonisation (ICH). (2000).[1] ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[2][Link]
-
European Medicines Agency (EMA). (2006).[1] Guideline on the Limits of Genotoxic Impurities.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
